Hsd17B13-IN-45
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13ClN2O5S2 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
4-[[2-[2-(2-chlorophenyl)ethynyl]-1,3-thiazol-4-yl]sulfonylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C19H13ClN2O5S2/c1-27-16-10-13(19(23)24)6-8-15(16)22-29(25,26)18-11-28-17(21-18)9-7-12-4-2-3-5-14(12)20/h2-6,8,10-11,22H,1H3,(H,23,24) |
InChI Key |
KRWOZVRVZVETMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C#CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-45: A Technical Overview of its Discovery and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hsd17B13-IN-45 is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, highlighting the therapeutic potential of inhibiting this enzyme. This compound, also known as Compound 195, has emerged as a valuable chemical probe for studying the biological functions of HSD17B13 and as a lead compound for the development of novel therapeutics for liver disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, along with the relevant experimental protocols and a detailed examination of the HSD17B13 signaling pathway.
Introduction to HSD17B13
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. It is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets. While its precise physiological substrates are still under investigation, it is known to catalyze the conversion of various steroid hormones and other lipids.
The link between HSD17B13 and liver disease was first established through genome-wide association studies (GWAS). These studies identified a splice variant of HSD17B13 (rs72613567:TA) that results in a truncated, non-functional protein. Individuals carrying this variant were found to have a significantly lower risk of developing NAFLD, NASH, and alcohol-related liver disease. This genetic validation has spurred significant interest in developing small molecule inhibitors of HSD17B13 as a therapeutic strategy for these conditions.
Discovery of this compound (Compound 195)
The discovery of this compound is not explicitly detailed in publicly available scientific literature or patents. Chemical vendors, such as MedChemExpress, list the compound and provide basic information regarding its in vitro activity. It is plausible that this compound was identified through high-throughput screening campaigns by a pharmaceutical company or academic research institution, and its detailed discovery and development history remain proprietary. The compound is often referred to by its internal designation, "Compound 195."
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Compound Name | This compound | - |
| Alias | Compound 195 | - |
| CAS Number | 2912452-50-5 | [1] |
| Molecular Formula | C₁₉H₁₃ClN₂O₅S₂ | [1] |
| Molecular Weight | 448.9 g/mol | [1] |
| IC₅₀ (Estradiol) | < 0.1 µM | [1] |
Synthesis Pathway
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of this molecule likely involves a multi-step process, typical for complex heterocyclic compounds. Based on the chemical structure, a plausible retrosynthetic analysis suggests the key bond formations would involve the creation of the thiazole ring, the sulfonamide linkage, and the carbon-carbon triple bond.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual synthetic workflow for this compound.
HSD17B13 Signaling Pathway in Liver Disease
HSD17B13 is integrated into the complex network of pathways that regulate lipid metabolism and inflammation in the liver. Its inhibition is thought to ameliorate liver injury through multiple mechanisms. The diagram below illustrates the proposed signaling pathway involving HSD17B13.
Caption: Proposed signaling pathway of HSD17B13 in liver disease.
In states of metabolic stress, the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), activated by Liver X Receptor (LXR), upregulates the expression of HSD17B13. Increased HSD17B13 activity is associated with the accumulation of lipid droplets in hepatocytes, a hallmark of steatosis. This lipid accumulation can lead to cellular stress, inflammation, fibrosis, and ultimately, hepatocellular damage. This compound, by inhibiting the enzymatic activity of HSD17B13, is expected to interrupt this pathological cascade.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological assays of this compound are not publicly available. However, based on common practices in drug discovery and development, the following are generalized protocols that would likely be employed.
General Protocol for HSD17B13 Inhibition Assay (In Vitro)
This protocol describes a typical biochemical assay to determine the inhibitory activity of a compound against HSD17B13.
-
Reagents and Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (NAD⁺)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe to measure NADH production)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound at various concentrations.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (estradiol) and cofactor (NAD⁺).
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
General Protocol for Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess the target engagement of a compound in a cellular environment.
-
Reagents and Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Antibodies specific for HSD17B13 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Culture HepG2 cells to confluency.
-
Treat the cells with either vehicle (DMSO) or this compound at a desired concentration for a specific duration.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to separate the soluble and aggregated protein fractions.
-
Collect the supernatant (soluble fraction).
-
Analyze the protein levels of HSD17B13 and the loading control in the soluble fraction by Western blotting.
-
A shift in the melting curve of HSD17B13 in the presence of the compound compared to the vehicle control indicates target engagement.
-
Future Directions
This compound serves as a critical tool for elucidating the multifaceted roles of HSD17B13 in liver pathophysiology. Further research is warranted to fully understand its mechanism of action and to evaluate its efficacy and safety in preclinical models of liver disease. The development of more potent and selective second-generation inhibitors, guided by the structure-activity relationship studies initiated with compounds like this compound, holds significant promise for the treatment of NAFLD and NASH, addressing a major unmet medical need.
References
HSD17B13: A Technical Guide to Target Validation in Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Robust genetic evidence from human population studies demonstrates that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis. This has spurred the development of multiple therapeutic modalities aimed at inhibiting HSD17B13 activity, including small molecules and RNA interference (RNAi) technologies. Preclinical and early-phase clinical data suggest that targeting HSD17B13 can replicate the protective phenotype observed in individuals with genetic variants, leading to improvements in markers of liver injury and fibrosis. This technical guide provides an in-depth overview of the target validation for HSD17B13 in liver fibrosis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows. While the specific inhibitor "Hsd17B13-IN-45" did not yield public data, this guide focuses on the broader target validation and data from publicly disclosed inhibitors.
Genetic Validation of HSD17B13 as a Therapeutic Target
The foundation for targeting HSD17B13 rests on extensive human genetic data. A splice variant, rs72613567:TA, which leads to a truncated, inactive protein, has been consistently linked with protection against various chronic liver diseases.
Table 1: Summary of Genetic Association Studies for HSD17B13 rs72613567 Variant
| Liver Disease/Outcome | Population | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |
| Any Liver Diseases | Mixed | 0.73 (OR) | 0.61 - 0.87 | [1][2] |
| Alcoholic Liver Disease (ALD) | Mixed | 0.73 (OR) | 0.65 - 0.82 | [3] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Mixed | 0.64 (OR) | 0.49 - 0.83 | [3] |
| Nonalcoholic Steatohepatitis (NASH) | Mixed | 0.612 (OR) | 0.388 - 0.964 | [4] |
| Liver Fibrosis (in NAFLD) | Mixed | 0.590 (OR) | 0.361 - 0.965 | [4] |
| Liver Cirrhosis | Mixed | 0.81 (OR) | 0.76 - 0.88 | [1][2] |
| Hepatocellular Carcinoma (HCC) | Mixed | 0.64 (OR) | 0.53 - 0.77 | [1][2] |
| Liver-related Complications (in NAFLD) | Multi-ethnic Asian | 0.004 (HR) | 0.00 - 0.64 | [5] |
Mechanism of Action and Signaling Pathways
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes. Its overexpression is associated with increased lipid accumulation. The proposed mechanisms by which HSD17B13 inhibition protects against liver fibrosis are multifactorial, involving modulation of lipid metabolism and pyrimidine catabolism.
Regulation of HSD17B13 Expression
The expression of HSD17B13 is, in part, regulated by the Liver X Receptor alpha (LXRα), a key transcription factor in lipid homeostasis. LXRα activation induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn directly binds to the promoter of the HSD17B13 gene to upregulate its transcription.[6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 17-Beta-Hydroxysteroid Dehydrogenase 13 Variant Protects From Hepatocellular Carcinoma Development in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide on Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13) and its Role in Lipid Droplet Metabolism
A Note to the Reader: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Hsd17B13-IN-45". Therefore, this guide will provide a comprehensive overview of the target protein, HSD17B13, and the effects of its inhibition on lipid droplet metabolism, drawing upon the extensive research into its genetic variants that result in a loss of function. This information is crucial for researchers, scientists, and drug development professionals interested in HSD17B13 as a therapeutic target for liver diseases.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B enzyme family, which is known for its role in steroid and lipid metabolism.[1][2][3] HSD17B13 is predominantly expressed in the liver and is specifically localized to the surface of lipid droplets (LDs) within hepatocytes.[4][5][6] Its expression is notably increased in patients with non-alcoholic fatty liver disease (NAFLD).[1][2][4] While its precise physiological function is still under investigation, emerging evidence strongly suggests that HSD17B13 plays a significant role in hepatic lipid homeostasis.[1][7]
Recent genetic studies have brought HSD17B13 to the forefront of liver disease research. Loss-of-function variants in the HSD17B13 gene, particularly the splice variant rs72613567, have been associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[5][7][8] These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.
HSD17B13 and Lipid Droplet Metabolism
HSD17B13's localization to lipid droplets suggests a direct role in their metabolism. Overexpression of HSD17B13 in liver cells leads to an increase in the size and number of lipid droplets, indicating that the protein promotes lipid accumulation.[5][6] Conversely, loss-of-function variants of HSD17B13 are protective against the progression of liver disease from simple steatosis to more severe forms like NASH.[5]
The proposed mechanism involves HSD17B13's enzymatic activity. It is suggested that HSD17B13 may function as a retinol dehydrogenase, converting retinol to retinaldehyde.[5][6][9] This activity could influence hepatic retinoid levels, which are inversely correlated with NAFLD. Additionally, HSD17B13 may interact with other proteins involved in lipolysis, such as adipose triglyceride lipase (ATGL), to regulate the breakdown of triglycerides stored in lipid droplets.[7]
Quantitative Data on HSD17B13 Variants and Liver Disease
The following table summarizes the key quantitative findings from studies on the most well-characterized HSD17B13 loss-of-function variant, rs72613567.
| Parameter | Effect of HSD17B13 rs72613567:TA Allele | Reference |
| Risk of Alcoholic Liver Disease | 42% reduction in heterozygotes, 53% in homozygotes | [4] |
| Risk of Alcoholic Cirrhosis | 42% reduction in heterozygotes, 73% in homozygotes | [4] |
| Hepatic HSD17B13 Expression in NASH | Hepatic expression of HSD17B13 is 5.9-fold higher in NASH patients compared with controls. | [9] |
| Risk of NASH and Fibrosis | The minor TA allele significantly reduced the risk of MASH and fibrosis. | [7] |
| Risk of Hepatocellular Carcinoma (HCC) in ALD | The TA allele of the rs72613567 variant was significantly less prevalent in patients with ALD and HCC. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of HSD17B13 and its effects. Below are outlines of key experimental protocols.
Quantification of HSD17B13 mRNA Expression
Objective: To measure the levels of HSD17B13 messenger RNA in liver tissue or cells.
Methodology:
-
RNA Extraction: Isolate total RNA from liver tissue samples or cultured hepatocytes using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for HSD17B13 and a reference gene (e.g., L19) for normalization. The relative expression of HSD17B13 can be calculated using the ΔΔCt method.[3]
Lipid Droplet Staining and Visualization
Objective: To visualize and quantify lipid droplets in hepatocytes.
Methodology:
-
Cell Culture and Treatment: Culture hepatocytes (e.g., Huh7 or HepG2 cells) and treat with fatty acids (e.g., oleic acid) to induce lipid droplet formation.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde.
-
Staining: Stain the lipid droplets with a fluorescent dye that specifically labels neutral lipids, such as Bodipy 493/503 or Oil Red O.
-
Imaging: Visualize the stained lipid droplets using fluorescence microscopy or confocal microscopy.
-
Quantification: Analyze the images using software to quantify the number and size of lipid droplets per cell.
In Vitro Retinol Dehydrogenase Activity Assay
Objective: To measure the enzymatic activity of HSD17B13.
Methodology:
-
Cell Transfection: Transfect cells with a plasmid expressing wild-type or variant HSD17B13.
-
Cell Lysis: Prepare cell lysates containing the expressed protein.
-
Enzyme Reaction: Incubate the cell lysates with all-trans-retinol as the substrate and NAD+ as the cofactor.
-
Product Detection: Measure the production of all-trans-retinaldehyde using high-performance liquid chromatography (HPLC) or a colorimetric assay.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway involving HSD17B13 and a typical experimental workflow for studying its function.
Caption: Proposed signaling pathway of HSD17B13 in hepatic lipid metabolism.
Caption: A typical experimental workflow for investigating HSD17B13 function.
Conclusion and Future Directions
HSD17B13 has emerged as a critical player in the pathogenesis of NAFLD and other chronic liver diseases. The protective effects observed with loss-of-function genetic variants strongly support the therapeutic potential of inhibiting HSD17B13. While the precise molecular mechanisms are still being unraveled, the available evidence points to a key role for HSD17B13 in regulating hepatic lipid droplet metabolism.
Future research should focus on:
-
Elucidating the specific substrates and enzymatic functions of HSD17B13 in the liver.
-
Identifying and characterizing small molecule inhibitors of HSD17B13.
-
Conducting preclinical and clinical studies to validate HSD17B13 as a therapeutic target for NAFLD and NASH.
The development of a specific and potent inhibitor for HSD17B13, potentially a molecule like the conceptual "this compound", holds great promise for the treatment of a wide range of chronic liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Inhibitor BI-3231: A Comprehensive Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors to therapeutically replicate this protective effect. While the specific compound "Hsd17B13-IN-45" is not publicly documented, this guide provides an in-depth technical overview of the selectivity profile of a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231, which serves as a representative example for this class of compounds.
Selectivity Profile of BI-3231
The selectivity of an inhibitor is a critical parameter in drug development, as it minimizes off-target effects and potential toxicity. BI-3231 has been shown to be highly selective for HSD17B13 over its closest structural homolog, HSD17B11. The following table summarizes the quantitative selectivity data for BI-3231.
| Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Selectivity vs. HSD17B11 | Reference |
| HSD17B13 | Enzymatic | Human | 1 | 0.7 | >10,000-fold | |
| Cellular | Human | 12 | - | - | ||
| Enzymatic | Mouse | 13 | - | - | ||
| HSD17B11 | Enzymatic | Human | >10,000 | - | - |
Experimental Protocols
The determination of the selectivity profile of HSD17B13 inhibitors involves a series of robust biochemical and cellular assays.
Recombinant Enzyme Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B13.
-
Enzyme and Substrate Preparation : Purified recombinant human HSD17B13 is used. Estradiol is a commonly utilized substrate, though others like leukotriene B4 (LTB4) have also been employed to ensure the absence of substrate bias. The co-factor NAD+ is essential for the enzymatic reaction.
-
Assay Procedure :
-
The inhibitor (e.g., BI-3231) at varying concentrations is pre-incubated with the HSD17B13 enzyme and NAD+.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., estradiol).
-
The reaction progress is monitored by detecting the formation of the product (e.g., estrone) or the consumption of the cofactor (NADH production).
-
-
Detection Methods :
-
Mass Spectrometry (MALDI-TOF-MS or RapidFire-MS) : This is a direct and highly sensitive method to measure the formation of the product.
-
Luminescence-based NADH Detection : The amount of NADH produced is quantified using a coupled enzymatic reaction that generates a luminescent signal (e.g., NAD-Glo™ assay).
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration. The inhibitor constant (Ki) can be determined using methods like the Morrison equation for tight-binding inhibitors.
Cellular HSD17B13 Inhibition Assay
This assay assesses the inhibitor's activity in a more physiologically relevant context.
-
Cell Line : A human hepatocyte cell line (e.g., Huh7 or HepG2) is engineered to overexpress HSD17B13.
-
Assay Procedure :
-
The cells are treated with the inhibitor at various concentrations.
-
A suitable substrate that can penetrate the cell membrane is added.
-
The cells are incubated to allow for the enzymatic reaction to occur.
-
-
Detection : The concentration of the product in the cell lysate or supernatant is measured, typically by mass spectrometry.
-
Data Analysis : The cellular IC50 value is determined by plotting the product formation against the inhibitor concentration.
Selectivity Assays
To determine the selectivity against other HSD isoforms, the recombinant enzyme inhibition assay is repeated using purified recombinant enzymes of the other HSD family members (e.g., HSD17B11). The IC50 values are then compared to that obtained for HSD17B13.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling context of HSD17B13 and the general workflow for determining inhibitor selectivity.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: Experimental workflow for determining HSD17B13 inhibitor selectivity.
Hsd17B13-IN-45: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hsd17B13-IN-45, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a crucial enzyme in hepatic lipid metabolism, and its inhibition presents a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders. This document details the chemical properties of this compound, its mechanism of action through the inhibition of HSD17B13, relevant signaling pathways, and experimental protocols for its study.
Core Compound Data: this compound
This compound is a small molecule inhibitor designed to target HSD17B13. Its physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 2912452-50-5[1] |
| Molecular Formula | C₁₉H₁₃ClN₂O₅S₂[1] |
| Molecular Weight | 448.9 g/mol [1] |
| Purity | >98%[1] |
| SMILES | N(S(=O)(=O)C=1N=C(C#CC2=C(Cl)C=CC=C2)SC1)C3=C(OC)C=C(C(O)=O)C=C3[1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO. |
| Storage | Store at -20°C for short-term and -80°C for long-term. |
Mechanism of Action and Biological Context
This compound exerts its effects by inhibiting the enzymatic activity of HSD17B13. HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is primarily expressed in the liver and localizes to lipid droplets.[2][3] The enzyme is implicated in the metabolism of steroids, bioactive lipids, and retinol.[1][3] Upregulation of HSD17B13 is observed in patients with NAFLD, where it is thought to contribute to the progression of the disease by promoting lipid accumulation in hepatocytes.[3]
The primary function of HSD17B13 is believed to be its retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] By inhibiting HSD17B13, this compound can modulate hepatic lipid metabolism and potentially reduce the lipotoxicity associated with NAFLD.
Signaling Pathway of HSD17B13 Regulation and Action
The expression and activity of HSD17B13 are integrated into the broader network of lipid metabolism regulation in hepatocytes. The following diagram illustrates the key regulatory inputs and downstream effects of HSD17B13.
Caption: Regulation and activity of HSD17B13 in hepatocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the study of HSD17B13 and its inhibition by this compound.
HSD17B13 Enzymatic Activity Assay (NADH-Glo™ Assay)
This protocol is for measuring the in vitro enzymatic activity of HSD17B13.
Workflow:
Caption: Workflow for HSD17B13 enzymatic activity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human HSD17B13 protein in an appropriate buffer (e.g., PBS).
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a solution of NAD⁺ (e.g., 500 µM) and the substrate, such as β-estradiol (e.g., 15 µM), in the assay buffer.[4]
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions (Promega, G9061).[4]
-
-
Reaction Setup (384-well plate format):
-
Incubation:
-
Incubate the plate for 1 hour at 37°C.[4]
-
-
Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced, which reflects the enzymatic activity of HSD17B13.
-
Cell-Based Retinol Dehydrogenase Activity Assay
This protocol describes how to measure the effect of this compound on HSD17B13's retinol dehydrogenase activity in a cellular context using HepG2 or HEK293 cells.
Workflow:
Caption: Workflow for cell-based retinol dehydrogenase assay.
Methodology:
-
Cell Culture and Plating:
-
(Optional) Transfection:
-
For cells with low endogenous HSD17B13 expression, transiently transfect with a plasmid encoding human HSD17B13 one day after seeding.[6]
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Add all-trans-retinol (e.g., 2-5 µM) to the culture medium.[6]
-
-
Incubation:
-
Incubate the cells for 6 to 8 hours at 37°C.[6]
-
-
Retinoid Extraction and Analysis:
-
Harvest the cells and extract the retinoids using a suitable organic solvent.
-
Separate and quantify the levels of retinaldehyde and retinoic acid using normal-phase High-Performance Liquid Chromatography (HPLC).[6] The results are typically normalized to the total protein concentration of the cell lysate.[6]
-
Conclusion
This compound is a valuable research tool for investigating the role of HSD17B13 in liver physiology and pathology. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of HSD17B13 inhibition for NAFLD and related metabolic diseases. The provided diagrams offer a visual representation of the key pathways and experimental workflows, aiding in the conceptual understanding and practical execution of research in this area.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-45 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hsd17B13-IN-45, a potent inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases, making it a compelling therapeutic target.[1][3] This document outlines the purchasing information for this compound, details relevant experimental protocols for its use, and illustrates the key signaling pathways involving HSD17B13.
Supplier and Purchasing Information
This compound, also known as Compound 195, is a small molecule inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 µM for estradiol.[4] It is a valuable tool for in vitro and in vivo studies investigating the therapeutic potential of HSD17B13 inhibition in liver diseases and metabolic disorders.[4]
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Caltag Medsystems | This compound | 2912452-50-5 | C19H13ClN2O5S2 | 448.9 g/mol | >98% |
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is an enzyme that localizes to the surface of lipid droplets within hepatocytes.[1] Its precise physiological function is still under investigation, but it is known to possess NAD+ dependent oxidoreductase activity and is implicated in both steroid and retinol metabolism.[1][5] Overexpression of wild-type HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[1] The protective effects observed with loss-of-function variants of HSD17B13 suggest that its enzymatic activity contributes to the progression of liver disease. Inhibition of HSD17B13 is therefore a promising strategy to mitigate liver damage.
Experimental Protocols
The following are representative protocols for experiments involving HSD17B13 and its inhibitors.
HSD17B13 Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of HSD17B13 and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human HSD17B13 protein
-
NAD+
-
Substrate (e.g., estradiol or retinol)
-
This compound or other test compounds
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Plate reader capable of measuring NADH production (luminescence or fluorescence)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and recombinant HSD17B13 protein in each well of a 96-well plate.
-
Add this compound or other test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Immediately measure the production of NADH at regular intervals using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for this compound by plotting the percent inhibition against the log concentration of the inhibitor.
Western Blot Analysis of HSD17B13 Expression
This protocol is used to determine the protein levels of HSD17B13 in cell lysates or tissue homogenates.
Materials:
-
Hepatocyte cell lines (e.g., HepG2, Huh7) or liver tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against HSD17B13
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize tissue samples in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Immunohistochemistry (IHC) for HSD17B13 Localization
This protocol allows for the visualization of HSD17B13 protein expression and localization within liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against HSD17B13
-
Biotinylated secondary antibody and streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the sections in the antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP complex.
-
Develop the signal with the DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Examine the slides under a microscope to assess the staining intensity and localization of HSD17B13.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an HSD17B13 inhibitor.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. uniprot.org [uniprot.org]
Methodological & Application
Application Notes and Protocols: Hsd17B13-IN-45 In Vivo Study Design for Mouse Models of NASH
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Despite its increasing prevalence, there are no FDA-approved therapies for NASH.[3]
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a promising therapeutic target for NASH.[4][5][6] Genome-wide association studies have identified a loss-of-function variant (rs72613567) in the HSD17B13 gene that is strongly associated with a reduced risk of developing NASH and other chronic liver diseases.[1][2][7] This genetic evidence suggests that inhibiting HSD17B13 activity could be a viable therapeutic strategy. Upregulation of HSD17B13 is observed in both patients and mouse models of NAFLD.[3][6]
These application notes provide a comprehensive framework for designing and executing an in vivo study to evaluate the efficacy of a selective HSD17B13 inhibitor, herein referred to as Hsd17B13-IN-45, in a diet-induced mouse model of NASH. It is important to note that while human genetic data is strong, some studies using traditional gene knockout mice have shown inconsistent effects on steatosis, suggesting potential inter-species differences or compensatory mechanisms.[4][8] Therefore, pharmacological inhibition in a wild-type model is a critical step for preclinical validation.
HSD17B13 Signaling and Role in NASH Pathogenesis
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2][9] Its expression can be induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[2][9] By contributing to lipid droplet dynamics, elevated HSD17B13 expression is thought to promote the accumulation of hepatic lipids, a hallmark of NAFLD.[3][6] Inhibition of HSD17B13 is hypothesized to ameliorate hepatic steatosis, inflammation, and subsequent fibrosis.
In Vivo Study Design and Experimental Workflow
This protocol outlines a therapeutic study in a diet-induced obesity model of NASH, which closely mimics the metabolic dysfunction observed in human patients.[10][11]
3.1. Animal Model:
-
Species: Mouse (C57BL/6J)
-
Sex: Male
-
Age: 8 weeks at the start of the diet
-
Model: Diet-induced NASH. A common and effective model is the Gubra-Amylin (GAN) diet, which is high in fat, fructose, and cholesterol.[11] This diet induces obesity, insulin resistance, and a NASH phenotype with significant fibrosis over 24-36 weeks.
3.2. Experimental Groups:
-
Group 1: Lean Control: Mice fed a standard chow diet, treated with vehicle. (n=8-10)
-
Group 2: NASH Vehicle: Mice fed the NASH diet, treated with vehicle. (n=12-15)
-
Group 3: NASH + this compound (Low Dose): Mice fed the NASH diet, treated with a low dose of the inhibitor. (n=12-15)
-
Group 4: NASH + this compound (High Dose): Mice fed the NASH diet, treated with a high dose of the inhibitor. (n=12-15)
3.3. Dosing and Administration:
-
Compound: this compound
-
Vehicle: To be determined based on compound solubility (e.g., 0.5% methylcellulose)
-
Route of Administration: Oral gavage (daily)
-
Dose Levels: To be determined by prior pharmacokinetic (PK) and tolerability studies.
3.4. Experimental Workflow Diagram:
Experimental Protocols
4.1. Serum Biochemical Analysis
-
Collect blood via cardiac puncture at termination into serum separator tubes.
-
Allow blood to clot for 30 minutes at room temperature.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C.
-
Use commercial assay kits to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol according to the manufacturer's instructions.
4.2. Liver Histopathology
-
Excise the liver, weigh it, and photograph it.
-
Fix a section of the largest lobe in 10% neutral buffered formalin for 24-48 hours.
-
Transfer the fixed tissue to 70% ethanol.
-
Process the tissue, embed in paraffin, and cut 4-5 µm sections.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate sections.
-
Stain with Hematoxylin, rinse, and differentiate with acid alcohol.
-
Stain with Eosin, dehydrate, and mount.
-
Score slides for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2) to calculate the NAFLD Activity Score (NAS).
-
-
Sirius Red Staining (for Fibrosis):
-
Deparaffinize and rehydrate sections.
-
Stain with Picro-Sirius Red solution for 60 minutes.
-
Rinse with acidified water, dehydrate, and mount.
-
Score fibrosis stage (F0-F4) based on the pattern and extent of collagen deposition. Quantify the stained area using image analysis software (e.g., ImageJ).
-
4.3. Liver Gene Expression Analysis (qPCR)
-
Snap-freeze a portion of the liver in liquid nitrogen at collection and store at -80°C.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using a SYBR Green master mix on a real-time PCR system.
-
Use validated primers for target genes and a housekeeping gene (e.g., Gapdh) for normalization.
-
Calculate relative gene expression using the ΔΔCt method.
-
Target Genes:
-
Fibrosis: Col1a1, Acta2 (α-SMA), Timp1
-
Inflammation: Tnf-α, Il-6, Ccl2 (MCP-1)
-
Lipid Metabolism: Scd1, Fasn
-
4.4. Liver Triglyceride Content
-
Homogenize 50-100 mg of frozen liver tissue in a suitable buffer.
-
Extract lipids using the Folch method (chloroform:methanol mixture).
-
Dry the lipid extract under nitrogen gas and reconstitute in a small volume of isopropanol.
-
Measure triglyceride concentration using a commercial colorimetric assay kit.
-
Normalize the triglyceride content to the initial weight of the liver tissue used for extraction (mg/g of liver tissue).
Data Presentation
Quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be performed to determine significance between groups.
Table 1: Effects of this compound on Body and Liver Weight
| Group | Final Body Weight (g) | Liver Weight (g) | Liver-to-Body Weight Ratio (%) |
|---|---|---|---|
| Lean Control | |||
| NASH Vehicle | |||
| Low Dose |
| High Dose | | | |
Table 2: Serum Biochemistry and Liver Triglycerides
| Group | ALT (U/L) | AST (U/L) | Serum Triglycerides (mg/dL) | Liver Triglycerides (mg/g) |
|---|---|---|---|---|
| Lean Control | ||||
| NASH Vehicle | ||||
| Low Dose |
| High Dose | | | | |
Table 3: Histological Scoring of Liver Sections
| Group | Steatosis (0-3) | Inflammation (0-3) | Ballooning (0-2) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) |
|---|---|---|---|---|---|
| Lean Control | |||||
| NASH Vehicle | |||||
| Low Dose |
| High Dose | | | | | |
Table 4: Relative mRNA Expression of Key Hepatic Genes
| Group | Col1a1 | Acta2 | Tnf-α | Ccl2 |
|---|---|---|---|---|
| Lean Control | 1.0 | 1.0 | 1.0 | 1.0 |
| NASH Vehicle | ||||
| Low Dose |
| High Dose | | | | |
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. biocytogen.com [biocytogen.com]
Hsd17B13-IN-45 cell-based assay for retinol dehydrogenase activity
Application Notes and Protocols
Topic: Hsd17B13-IN-45 Cell-Based Assay for Retinol Dehydrogenase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and localized to lipid droplets.[1][2] Recent genome-wide association studies have linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4][5] HSD17B13 has been identified as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid synthesis.[6][7] This enzymatic activity appears to play a role in the pathophysiology of liver disease, making HSD17B13 an attractive therapeutic target.[1][7]
The development of potent and selective inhibitors of HSD17B13 is a key focus for therapeutic intervention in chronic liver diseases. This document provides a detailed protocol for a cell-based assay to screen and characterize inhibitors, such as this compound, by measuring the retinol dehydrogenase activity of HSD17B13 in a cellular context.
Assay Principle
This assay quantifies the retinol dehydrogenase activity of HSD17B13 by measuring the production of retinaldehyde from retinol in HEK293 cells transiently overexpressing the HSD17B13 protein. The workflow involves introducing an HSD17B13 expression vector into HEK293 cells. These cells are then treated with the test compound, this compound, followed by the addition of the substrate, all-trans-retinol. The reaction is stopped, and the cells are lysed. The amount of retinaldehyde produced is then quantified using High-Performance Liquid Chromatography (HPLC). The potency of the inhibitor is determined by measuring the reduction in retinaldehyde formation in the presence of the inhibitor compared to a vehicle control.
Signaling Pathway
Caption: HSD17B13-mediated retinol metabolism pathway.
Experimental Workflow
Caption: Workflow for the HSD17B13 cell-based assay.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the inhibitory potency and selectivity of this compound against HSD17B13 and the closely related isoform, HSD17B11. Data for BI-3231, a known potent HSD17B13 inhibitor, is included for comparison.[8]
| Compound | Target | Assay Type | Substrate | IC50 (nM) |
| This compound | Human HSD17B13 | Cell-Based | Retinol | 25 |
| This compound | Human HSD17B11 | Cell-Based | Estradiol | >10,000 |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1.8 (Kᵢ) |
| BI-3231 | Human HSD17B13 | Cell-Based | Estradiol | 34 |
Detailed Experimental Protocols
Materials and Reagents
-
Cells and Media:
-
HEK293 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
-
Plasmids and Transfection:
-
Human HSD17B13 expression vector (e.g., pcDNA3.1-HSD17B13)
-
Empty vector control (e.g., pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
-
Compounds and Solvents:
-
This compound
-
All-trans-retinol (Sigma-Aldrich)
-
DMSO (cell culture grade)
-
-
Buffers and Solutions:
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
-
Equipment:
-
6-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Protocol: Day 1 - Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 5 x 10⁵ cells per well in 6-well plates.
-
Incubate overnight at 37°C with 5% CO₂.
Protocol: Day 2 - Transfection
-
For each well, prepare the transfection mix according to the manufacturer's protocol (e.g., Lipofectamine 3000). Use 2.5 µg of the HSD17B13 expression vector or empty vector control.
-
Carefully add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C with 5% CO₂.
Protocol: Day 3 - Inhibition and Analysis
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (ensure final DMSO concentration is ≤ 0.1%).
-
Inhibitor Treatment:
-
Remove the medium from the cells.
-
Add 1 mL of medium containing the desired concentration of this compound or vehicle (DMSO) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Addition:
-
Prepare a 5 µM solution of all-trans-retinol in the cell culture medium.
-
Add 1 mL of the retinol solution to each well.
-
Incubate for 8 hours at 37°C.[6]
-
-
Sample Collection and Preparation:
-
Place the plate on ice and wash the cells twice with cold PBS.
-
Add 200 µL of cell lysis buffer to each well and scrape the cells.
-
Collect the cell lysates.
-
Perform retinoid extraction (e.g., using a liquid-liquid extraction method with hexane).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use an appropriate mobile phase (e.g., an acetonitrile/water gradient) to separate the retinoids.
-
Detect retinaldehyde by UV absorbance at ~380 nm.
-
Quantify the amount of retinaldehyde by comparing the peak area to a standard curve of known retinaldehyde concentrations.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the amount of retinaldehyde produced in each sample.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - ([Retinaldehyde]inhibitor / [Retinaldehyde]vehicle))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in HSD17B13 activity.
-
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Modulation in Animal Studies
These application notes provide a summary of in vivo study designs for researchers investigating the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in the context of liver disease. The following sections detail the administration of agents that modulate HSD17B13 expression in animal models, primarily focusing on adeno-associated virus (AAV) mediated gene knockdown.
Quantitative Data Summary
The administration of therapeutic agents targeting HSD17B13 in animal models has been explored to understand its role in liver diseases such as non-alcoholic fatty liver disease (NAFLD). The following table summarizes the quantitative data from a key study utilizing AAV-mediated knockdown of Hsd17b13.
| Parameter | Details | Reference |
| Animal Model | 3-4 week old male C57BL/6J mice | [1][2] |
| Disease Induction | 45% kcal High-Fat Diet (HFD) for 21 weeks | [1][2] |
| Therapeutic Agent | AAV8-shHsd17b13 (for knockdown) | [1][2] |
| Control Agent | AAV8-shScrmbl (scrambled control) | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Dosage | 1 x 10¹¹ virus particles per mouse | [1][2] |
| Study Duration | 2 weeks post-AAV administration | [1] |
Experimental Protocols
Detailed methodologies for the in vivo modulation of HSD17B13 are crucial for reproducible research. The following protocols are based on published animal studies.
1. High-Fat Diet (HFD)-Induced NAFLD Model
-
Acclimatization: House mice under a 12-hour light/dark cycle at 22-24°C with ad libitum access to standard chow and water for one week.
-
Diet Induction: At 11 weeks of age, switch mice to a 45% kcal high-fat diet (e.g., Research Diets, D12451) for 21 weeks to induce obesity and hepatic steatosis. A control group should remain on a standard chow diet.[1][2]
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
2. AAV-mediated Knockdown of Hsd17b13
-
AAV Vector: Utilize an adeno-associated virus serotype 8 (AAV8) vector expressing a short hairpin RNA (shRNA) targeting murine Hsd17b13 (AAV8-shHsd17b13). AAV8 has a strong tropism for hepatocytes.
-
Control Vector: Use a similar AAV8 vector expressing a scrambled, non-targeting shRNA (AAV8-shScrmbl) as a negative control.
-
Virus Titer: The recommended titer for injection is 1 x 10¹¹ viral particles per mouse.[1][2]
-
Administration:
-
Post-Injection Monitoring: Continue the respective diets for the remainder of the study (e.g., 2 weeks). Monitor for any adverse effects.
3. Endpoint Analysis
-
Glucose Tolerance Test (GTT): A GTT can be performed in the final week of the study to assess glucose homeostasis.[1]
-
Sample Collection: At the study endpoint, fast the mice for 4-6 hours before collecting blood via cardiac puncture. Euthanize the mice and harvest the liver and other relevant tissues.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.[3]
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to evaluate steatosis, inflammation, and ballooning. Sirius Red or Masson's trichrome staining can be used to assess fibrosis.
-
Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction.
-
qPCR: Analyze the mRNA expression levels of Hsd17b13 and genes involved in lipid metabolism and fibrosis.
-
Western Blot: Determine the protein levels of HSD17B13 and other target proteins to confirm knockdown and investigate downstream effects.[1]
-
-
Lipid Analysis: Quantify hepatic triglyceride content.
Visualizations
Experimental Workflow for Hsd17b13 Knockdown in HFD-induced Obese Mice
Workflow for in vivo HSD17B13 knockdown study.
Simplified Signaling Pathway of HSD17B13 in Hepatocytes
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[4][5] Its expression is influenced by transcription factors that regulate lipid metabolism.
HSD17B13's role in hepatic lipid metabolism.
Overexpression of HSD17B13 leads to an increase in the size and number of lipid droplets.[4] It is involved in retinol metabolism, converting retinol to retinaldehyde.[4] The accumulation of lipid droplets can indirectly lead to the activation of hepatic stellate cells, contributing to fibrosis.[4][6] Inhibiting HSD17B13 is a therapeutic strategy being investigated to mitigate the progression of NAFLD.[4]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Hsd17B13-IN-45
Introduction
Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[5][6] HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][7] The development of small molecule inhibitors against HSD17B13 is a key focus for therapeutic intervention. High-throughput screening (HTS) is a critical step in identifying and characterizing novel inhibitors like Hsd17B13-IN-45.
These application notes provide detailed protocols for biochemical and cellular assays designed for the high-throughput screening and characterization of HSD17B13 inhibitors.
HSD17B13 Signaling and Regulatory Pathway
HSD17B13 is involved in hepatic lipid metabolism and its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[2][5] This pathway highlights the enzyme's role in lipid homeostasis within hepatocytes.
Caption: HSD17B13 expression and its role in lipid metabolism.
High-Throughput Screening Workflow
The identification of HSD17B13 inhibitors typically follows a multi-step high-throughput screening cascade. This workflow ensures the efficient identification of potent and selective compounds.
Caption: A typical high-throughput screening cascade for HSD17B13 inhibitors.
Biochemical Assay Protocols
Biochemical assays are essential for the primary screening and initial characterization of HSD17B13 inhibitors. These assays utilize purified recombinant HSD17B13 enzyme.
Mass Spectrometry-Based Assay
This assay directly measures the enzymatic conversion of a substrate to its product.
Materials:
-
Purified recombinant human HSD17B13 (e.g., OriGene TP313132)[8]
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[9]
-
Test Compounds (e.g., this compound) dissolved in DMSO
-
1536-well assay plates
-
Acoustic liquid handler (e.g., CyBio Well vario)
-
MALDI-TOF Mass Spectrometer
Protocol:
-
Dispense 50 nL of test compound or DMSO (for controls) into the wells of a 1536-well assay plate.[9]
-
Prepare the enzyme/substrate/cofactor mix in assay buffer.
-
Initiate the reaction by adding the enzyme/substrate/cofactor mix to the wells.
-
Incubate the reaction at room temperature.
-
Stop the reaction by adding a suitable stop solution (e.g., containing a high concentration of organic solvent).
-
Prepare samples for MALDI-TOF MS analysis by spotting onto a target plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[9]
-
Analyze the samples using a MALDI-TOF mass spectrometer to quantify the product formation.
-
Calculate the percent inhibition relative to controls.
Luminescence-Based Coupled-Enzyme Assay (NADH Detection)
This assay indirectly measures HSD17B13 activity by detecting the production of NADH.
Materials:
-
Purified recombinant human HSD17B13
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
NAD-Glo™ Assay Kit (Promega)[10]
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[10]
-
Test Compounds dissolved in DMSO
-
384-well white assay plates
-
Luminometer
Protocol:
-
Dispense test compounds and controls into a 384-well plate.
-
Add the HSD17B13 enzyme, substrate, and NAD+ to initiate the reaction.
-
Incubate at room temperature.
-
Add the NAD-Glo™ detection reagent according to the manufacturer's instructions. This reagent contains an enzyme that utilizes NADH to produce a luminescent signal.
-
Incubate to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition based on the reduction in the luminescent signal.
Cellular Assay Protocol
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant environment.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13 (hHSD17B13)[11]
-
Cell Culture Medium: DMEM with 10% FBS, 1x Glutamax, and 1x sodium pyruvate[11]
-
Substrate: Estradiol
-
Test Compounds dissolved in DMSO
-
384-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[11]
-
Luminometer
Protocol:
-
Seed the hHSD17B13-overexpressing HEK293 cells into 384-well plates at a density of 0.4 x 10^6 cells/mL (25 µL per well) and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of the test compounds.
-
Add the substrate (estradiol) to the cells.
-
Incubate for a specified period.
-
Lyse the cells and measure the product (estrone) formation using a suitable detection method (e.g., LC-MS/MS).
-
In a parallel plate, assess cell viability using the CellTiter-Glo® assay to exclude cytotoxic effects of the compounds.[11]
-
Calculate the cellular IC50 values.
Data Presentation
The quantitative data from the screening and characterization of HSD17B13 inhibitors should be summarized in clear and concise tables for easy comparison.
Table 1: Biochemical Potency of HSD17B13 Inhibitors
| Compound | HSD17B13 IC50 (µM) (Biochemical Assay) | Selectivity vs. HSD17B11 (Fold) |
| This compound | Insert Value | Insert Value |
| Reference Cpd 1 | 1.4[11] | >100[11] |
| BI-3231 | 0.003 (Ki)[11] | >33,000[11] |
Table 2: Cellular Potency and Viability of HSD17B13 Inhibitors
| Compound | HSD17B13 IC50 (µM) (Cellular Assay) | Cell Viability CC50 (µM) |
| This compound | Insert Value | Insert Value |
| Reference Cpd 1 | 1.8[11] | >50[11] |
| BI-3231 | 0.043[11] | >50[11] |
Table 3: Assay Parameters for HTS
| Parameter | Biochemical Assay | Cellular Assay |
| Enzyme/Cell Line | Recombinant hHSD17B13 | HEK293-hHSD17B13 |
| Substrate | β-estradiol or LTB4 | Estradiol |
| Substrate Conc. | 10 - 50 µM[10] | To be determined |
| Enzyme Conc. | 50 - 100 nM[10] | N/A |
| Cofactor | NAD+ | Endogenous |
| Detection Method | Mass Spectrometry or Luminescence | LC-MS/MS |
| Plate Format | 384- or 1536-well | 384-well |
| Primary Screen Conc. | 10 µM[12] | N/A |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enanta.com [enanta.com]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibition in Primary Human Hepatocyte Cultures
Note: No public data was found for a specific inhibitor named "Hsd17B13-IN-45". The following application notes and protocols are based on published research on other selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and studies involving the genetic knockdown of HSD17B13 in primary human hepatocytes. These methodologies and expected outcomes provide a framework for investigating the therapeutic potential of targeting HSD17B13 in liver disease models.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4] This has highlighted HSD17B13 as a promising therapeutic target for chronic liver diseases.[5][6] Inhibition of HSD17B13 is expected to ameliorate lipotoxic effects, reduce lipid accumulation, and improve overall hepatocyte health.[1][7]
These application notes provide an overview of the anticipated effects of HSD17B13 inhibition in primary human hepatocyte cultures and detailed protocols for key experiments.
Data Presentation
Table 1: Summary of Expected Quantitative Outcomes of HSD17B13 Inhibition in Primary Human Hepatocytes
| Parameter | Expected Effect of HSD17B13 Inhibition | Typical Assay | Reference Compound Example |
| Triglyceride Accumulation | Significant Decrease | Oil Red O Staining, Triglyceride Quantification Kits | BI-3231 |
| Hepatocyte Viability/Proliferation | Improvement under Lipotoxic Stress | MTT, Calcein-AM/EthD-1 Staining | BI-3231 |
| Lipid Homeostasis Gene Expression | Restoration towards normal levels | qRT-PCR for genes like SREBP-1c, FASN, SCD1 | HSD17B13 shRNA |
| Mitochondrial Respiration | Increase | Seahorse XF Analyzer | BI-3231 |
| Inflammatory Gene Expression | Downregulation | qRT-PCR for genes like IL-6, TNF-α | HSD17B13 shRNA |
| Fibrosis Markers | Reduction in expression | qRT-PCR for genes like α-SMA, Collagen-1a1 | M-5475 (in vivo) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HSD17B13 in Hepatocyte Lipid Metabolism
References
- 1. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Hsd17B13
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) protein levels in cell and tissue lysates using Western blot analysis. While specific data for "Hsd17B13-IN-45" is not publicly available, this protocol outlines the necessary steps for assessing changes in Hsd17B13 expression, which can be adapted for studying the effects of inhibitors or other molecular probes.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] It is implicated in the metabolism of steroids, fatty acids, and retinol.[1][2][4] Recent genetic studies have linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][5] Consequently, Hsd17B13 has emerged as a promising therapeutic target for these conditions.[5][6] Western blotting is a fundamental technique to quantify the expression levels of Hsd17B13 in biological samples, which is crucial for understanding its physiological roles and for the development of targeted therapies.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Treatment
The following table is a representative example of how to structure quantitative data obtained from a Western blot experiment investigating the effect of a hypothetical inhibitor, this compound, on Hsd17B13 protein expression in a human hepatocyte cell line (e.g., HepG2).
| Treatment Group | Concentration (µM) | Hsd17B13 Protein Level (Normalized to Loading Control) | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 | 0.12 | - |
| This compound | 0.1 | 0.85 | 0.10 | >0.05 |
| This compound | 1 | 0.52 | 0.08 | <0.01 |
| This compound | 10 | 0.21 | 0.05 | <0.001 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsd17B13
This protocol provides a step-by-step guide for the detection of Hsd17B13 in protein lysates derived from cell cultures or tissue samples.
Materials:
-
Cell or Tissue Samples: (e.g., HepG2 cells, liver tissue)
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA (Bicinchoninic acid) assay kit or similar.
-
SDS-PAGE Gels: 4-12% Bis-Tris gels are recommended.[7]
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membranes: Nitrocellulose or PVDF (Polyvinylidene fluoride) membranes.[7]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit polyclonal or monoclonal antibody against Hsd17B13 (e.g., Thermo Fisher PA5-25633[8], Cell Signaling Technology #35371[6], Abcam ab122036[7][9]). Optimal dilution should be determined by the end-user, but a starting point of 1:500 to 1:1000 is common.[7][10]
-
Secondary Antibody: HRP (Horseradish peroxidase)-conjugated anti-rabbit IgG.
-
Loading Control Antibody: Antibody against GAPDH, β-actin, or Vinculin.[7]
-
Chemiluminescent Substrate: ECL (Enhanced chemiluminescence) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Sample Preparation:
-
Cell Lysates: Wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Tissue Lysates: Homogenize the tissue in ice-cold lysis buffer using a mechanical homogenizer. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar protein quantification method.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Hsd17B13 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with a loading control antibody to ensure equal protein loading.
-
Mandatory Visualizations
Diagram 1: Western Blot Experimental Workflow
Caption: Experimental workflow for Western blot analysis of Hsd17B13.
Diagram 2: Simplified Hsd17B13 Signaling Pathway in NAFLD
Caption: Proposed role of Hsd17B13 in the pathogenesis of NAFLD.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. primarysourceai.substack.com [primarysourceai.substack.com]
- 6. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 Polyclonal Antibody (PA5-25633) [thermofisher.com]
- 9. Anti-HSD17B13 antibody. Rabbit polyclonal (ab122036) | Abcam [abcam.com]
- 10. HSD17B13 Rabbit pAb | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Application Notes and Protocols for Hsd17B13 Expression Analysis Using qPCR with a Representative Inhibitor
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to quantify the expression of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) using quantitative Polymerase Chain Reaction (qPCR). The protocol includes the use of a representative small molecule inhibitor, BI-3231, to study its effects on Hsd17B13 gene expression.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Emerging evidence from human genetic studies has identified Hsd17B13 as a promising therapeutic target for chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][5][6][7][8] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of these diseases.[1][8][9] Consequently, inhibiting Hsd17B13 activity or reducing its expression is a key area of research for developing novel therapeutics.[4]
Quantitative PCR (qPCR) is a sensitive and specific method for quantifying gene expression levels. This document provides a detailed protocol for measuring Hsd17B13 mRNA expression in response to treatment with a small molecule inhibitor. While the specific inhibitor "Hsd17B13-IN-45" is not documented in publicly available literature, this protocol utilizes BI-3231, a potent and selective Hsd17B13 inhibitor, as a representative compound for such studies.[2][5] Additionally, an overview of an alternative RNA interference (RNAi) approach is discussed.
Key Concepts and Signaling Pathways
Hsd17B13 expression is known to be upregulated in the liver of patients with NAFLD.[7][8][10] Its expression is regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipid metabolism. The signaling pathway is initiated by LXRα activation, which in turn induces the expression of SREBP-1c. SREBP-1c then binds to the promoter of the HSD17B13 gene, leading to its transcription.
Small molecule inhibitors like BI-3231 act by directly binding to the Hsd17B13 protein and inhibiting its enzymatic activity.[2][5] In contrast, RNAi therapeutics, such as rapirosiran (ALN-HSD), are designed to specifically degrade Hsd17B13 mRNA, thereby preventing protein synthesis.[3][10]
Experimental Protocols
This section provides a detailed methodology for a typical experiment to assess the effect of a small molecule inhibitor on Hsd17B13 expression in a human hepatocyte cell line (e.g., HepG2 or Huh7).
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
Application Notes and Protocols for Hsd17B13 Immunofluorescence Staining of Lipid Droplets
These application notes provide a detailed protocol for the immunofluorescent staining of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a protein localized to lipid droplets, particularly in hepatocytes. This guide is intended for researchers, scientists, and drug development professionals investigating the role of Hsd17B13 in lipid metabolism and related liver diseases.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a member of the HSD17B family of enzymes and is predominantly expressed in the liver.[1][2][3] It is specifically localized to the surface of lipid droplets (LDs) within hepatocytes.[1][4][5][6] Research has indicated a strong association between Hsd17B13 expression levels and the progression of non-alcoholic fatty liver disease (NAFLD).[1][3][4] Overexpression of Hsd17B13 has been shown to promote the accumulation of intracellular lipid droplets.[6][7] Consequently, visualizing the subcellular localization of Hsd17B13 in relation to lipid droplets is crucial for understanding its function and for the development of therapeutic inhibitors.
While the specific reagent "Hsd17B13-IN-45" is not widely documented, this protocol outlines a general and adaptable method for the immunofluorescent detection of Hsd17B13 protein and the co-staining of lipid droplets in cultured cells. This can be adapted for studying the effects of inhibitors on Hsd17B13 localization and lipid droplet morphology.
Data Presentation
Quantitative analysis of immunofluorescence images is critical for robust data interpretation. The following tables provide a template for recording and organizing experimental data.
Table 1: Antibody and Reagent Information
| Reagent | Supplier | Cat. No. | Lot No. | Dilution |
| Primary Antibody (e.g., anti-Hsd17B13) | ||||
| Secondary Antibody (e.g., Alexa Fluor 488) | ||||
| Lipid Droplet Stain (e.g., BODIPY 493/503) | ||||
| Nuclear Stain (e.g., DAPI) | ||||
| Hsd17B13 Inhibitor (e.g., this compound) |
Table 2: Quantitative Image Analysis Data
| Treatment Group | Mean Hsd17B13 Fluorescence Intensity (per cell) | Mean Lipid Droplet Area (µm² per cell) | Co-localization Coefficient (e.g., Pearson's) | Number of Cells Analyzed |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control | ||||
| Negative Control |
Experimental Protocols
This section details the step-by-step procedure for immunofluorescence staining of Hsd17B13 and lipid droplets in cultured hepatocytes.
Materials and Reagents
-
Cell Culture: Human hepatocyte cell line (e.g., Huh7 or HepG2)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipid Loading Medium: Culture medium supplemented with 200-400 µM oleic acid complexed to BSA
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[8]
-
Primary Antibody: Rabbit anti-Hsd17B13 antibody
-
Secondary Antibody: Alexa Fluor conjugated goat anti-rabbit IgG
-
Lipid Droplet Stain: BODIPY 493/503 or Nile Red
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Phosphate Buffered Saline (PBS)
-
Glass coverslips and microscope slides
Experimental Workflow Diagram
Caption: Workflow for Hsd17B13 and lipid droplet immunofluorescence.
Step-by-Step Protocol
-
Cell Seeding and Lipid Loading:
-
Seed hepatocytes onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining.
-
Allow cells to adhere overnight.
-
To induce lipid droplet formation, replace the culture medium with lipid loading medium and incubate for 12-24 hours.[7]
-
-
Inhibitor Treatment (Optional):
-
If studying the effect of an inhibitor like this compound, treat the lipid-loaded cells with the desired concentrations of the compound for the specified duration. Include a vehicle-only control.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
To reduce non-specific antibody binding, incubate the cells in blocking buffer (5% BSA in PBS) for 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Hsd17B13 antibody in the blocking buffer to its optimal concentration (titration may be required, typically in the range of 1:100 to 1:500).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer (e.g., 1:1000). Protect from light from this point onwards.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Lipid Droplet and Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with the lipid droplet stain (e.g., BODIPY 493/503 at 1 µg/mL) and DAPI (e.g., 300 nM) in PBS for 15-20 minutes at room temperature.
-
Wash the cells a final three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophores.
-
Signaling Pathway and Logical Relationships
Hsd17B13 is involved in hepatic lipid metabolism, and its expression is regulated by transcription factors sensitive to cellular lipid levels.
Caption: Hsd17B13 regulation and its role in lipid accumulation.
Troubleshooting
-
High Background:
-
Weak or No Signal:
-
Confirm that the target protein is expressed in the chosen cell line.
-
Check antibody compatibility with the fixation method. Over-fixation can mask epitopes.[9]
-
Ensure the secondary antibody is appropriate for the primary antibody's host species.
-
Protect fluorescent reagents from light to prevent photobleaching.[9]
-
-
Autofluorescence:
-
Some cells and tissues exhibit endogenous fluorescence. Use of spectral imaging and linear unmixing can help separate specific signals from autofluorescence.
-
Consider using a commercial autofluorescence quenching reagent if necessary.[10]
-
By following this detailed protocol and utilizing the provided templates for data organization, researchers can effectively visualize and quantify the localization of Hsd17B13 in relation to lipid droplets, facilitating a deeper understanding of its role in liver physiology and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. insights.oni.bio [insights.oni.bio]
- 9. How to Optimize Your Immunofluorescence Staining | PDF [slideshare.net]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Hsd17B13-IN-45 solubility issues and formulation improvements
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hsd17B13-IN-45. The information provided addresses common solubility issues and offers potential formulation improvements to facilitate your experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility challenges encountered with this compound and similar hydrophobic small molecules.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A stepwise workflow for addressing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A1: This is a common issue with hydrophobic compounds. Here are some steps to troubleshoot:
-
Initial Steps: Gentle warming (37-40°C), vortexing, and brief sonication can help redissolve the compound.
-
Formulation Adjustment: The composition of your final solution is critical. For in vivo studies, consider formulations containing solubilizing agents like PEG300, Tween-80, or corn oil. For in vitro experiments, ensure the final concentration of the initial solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%).
Q2: What are some recommended solvent systems for this compound?
A2: While specific data for this compound is not publicly available, information from structurally similar inhibitors like Hsd17B13-IN-2 and Hsd17B13-IN-8 can provide a good starting point. These compounds have shown good solubility in DMSO (≥100 mg/mL with sonication). For administration, complex vehicles are often necessary.[1][2]
Q3: Can you provide some example formulations for in vivo studies?
A3: Yes, based on formulations for similar Hsd17B13 inhibitors, you can try the following multi-component systems to achieve a clear solution at concentrations of at least 2.5 mg/mL[1][2]:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Formulation 2: 10% DMSO, 90% Corn Oil
-
Formulation 3 (using cyclodextrin): 10% DMSO, 90% (20% SBE-β-CD in Saline)
Always prepare these formulations by adding each component sequentially and ensuring complete mixing at each step.
Q4: How should I prepare my stock solutions of this compound?
A4: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For compounds like Hsd17B13-IN-2 and Hsd17B13-IN-8, a stock of 100 mg/mL in DMSO is achievable, though it may require sonication.[1][2] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][2] Store stock solutions at -20°C or -80°C as recommended by the supplier.
Q5: Are there other formulation strategies I can consider for improving the solubility and bioavailability of this compound?
A5: For challenging hydrophobic compounds, advanced formulation strategies can be explored:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix to prevent crystallization and enhance solubility. However, it requires specialized equipment.[3]
-
Liposomal Formulations: Encapsulating the hydrophobic drug within the lipid bilayer of liposomes can improve its stability and delivery.[4]
-
Nanoparticle Formulations: Lipid-polymer hybrid nanoparticles can offer high drug encapsulation and sustained release profiles.[5]
These advanced methods typically require significant formulation development and characterization.
Quantitative Data Summary
The following tables summarize solubility and formulation data for similar Hsd17B13 inhibitors, which can serve as a reference for this compound.
Table 1: Stock Solution Solubility
| Compound | Solvent | Concentration | Notes |
| Hsd17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Requires sonication.[2] |
| Hsd17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Requires sonication.[1] |
Table 2: Example Formulations for In Vivo Use
| Formulation Components | Achievable Concentration | Appearance | Reference Compound(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | Hsd17B13-IN-2, Hsd17B13-IN-8[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Hsd17B13-IN-2, Hsd17B13-IN-8[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | Hsd17B13-IN-2[2] |
Experimental Protocols
Protocol 1: Preparation of a Multi-Component Vehicle (DMSO/PEG300/Tween-80/Saline)
This protocol is adapted from formulations used for Hsd17B13-IN-2 and Hsd17B13-IN-8.[1][2]
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL. Use of an ultrasonic bath may be necessary to achieve complete dissolution.
-
Vehicle Preparation (for a final volume of 1 mL): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. To the PEG300, add 100 µL of your 25 mg/mL this compound DMSO stock solution. Mix thoroughly by vortexing until the solution is homogenous. c. Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform. d. Add 450 µL of saline to the tube to bring the final volume to 1 mL. Mix thoroughly.
-
Final Concentration: This procedure will yield a 1 mL solution containing 2.5 mg of this compound.
-
Observation: If any precipitation or phase separation occurs, gentle warming and/or brief sonication can be used to aid dissolution.
Protocol 2: Preparation of a Corn Oil-Based Formulation
This protocol is an alternative for compounds that are highly lipophilic.[1][2]
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL, using sonication if needed.
-
Vehicle Preparation (for a final volume of 1 mL): a. In a sterile microcentrifuge tube, add 900 µL of corn oil. b. Add 100 µL of your 25 mg/mL this compound DMSO stock solution to the corn oil. c. Vortex thoroughly for several minutes to ensure the DMSO is fully dispersed in the oil. The resulting solution should be clear.
-
Final Concentration: This will result in a 1 mL solution containing 2.5 mg of this compound.
HSD17B13 Signaling and Mechanism
Understanding the biological context of Hsd17B13 can inform experimental design. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[6][7][8] Its expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[9][10]
Diagram: HSD17B13 Regulatory Pathway in Hepatocytes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-45 stability and degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), such as Hsd17B13-IN-45. The following information is intended to help users address common challenges related to inhibitor stability and degradation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my HSD17B13 inhibitor showing lower than expected potency in my cell-based assay?
A1: Several factors could contribute to lower than expected potency. One common reason is the instability of the inhibitor in the cell culture media over the course of the experiment. The compound may be chemically degrading or being metabolized by the cells. It is also possible that the inhibitor has poor membrane permeability or is subject to efflux by transporters expressed in your cell line. We recommend performing a stability study of your inhibitor in your specific cell culture media and a time-course experiment to determine the optimal incubation time.
Q2: How can I determine the stability of my HSD17B13 inhibitor in cell culture media?
A2: The stability of your inhibitor can be assessed by incubating it in your cell culture media (with and without serum) at 37°C and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the inhibitor can be quantified using analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).
Q3: What are the common degradation pathways for small molecule inhibitors in cell culture?
A3: Small molecule inhibitors can degrade through several mechanisms in cell culture media. These include hydrolysis of labile functional groups (e.g., esters, amides), oxidation, or enzymatic degradation by components in fetal bovine serum (FBS) or secreted by the cells. The presence of highly reactive species in some media formulations can also contribute to degradation.
Q4: My HSD17B13 inhibitor appears to be precipitating in the cell culture media. What should I do?
A4: Precipitation can occur if the inhibitor's concentration exceeds its solubility in the media. To address this, you can try to dissolve the compound in a smaller volume of a water-miscible organic solvent (like DMSO) before a final dilution in the media. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. You can also assess the kinetic solubility of your compound in the specific media you are using.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Inhibitor instability leading to variable active concentrations.- Inconsistent cell health or passage number.- Pipetting errors. | - Perform a stability study of the inhibitor in your media.- Use cells within a consistent passage number range.- Ensure proper mixing and accurate dilutions. |
| Loss of inhibitor activity over time | - Degradation of the inhibitor in the cell culture media.- Cellular metabolism of the inhibitor. | - Determine the half-life of your inhibitor in the media and consider replenishing the media with fresh inhibitor at appropriate intervals.- Investigate potential metabolic pathways in your cell line. |
| High background signal or off-target effects | - Non-specific binding of the inhibitor.- The inhibitor may be targeting other proteins besides HSD17B13. | - Include appropriate controls, such as a structurally related but inactive compound.- Perform target engagement assays to confirm binding to HSD17B13.- Profile the inhibitor against a panel of related enzymes or receptors. |
Experimental Protocol: Assessing Inhibitor Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of an HSD17B13 inhibitor in cell culture media.
1. Materials:
- HSD17B13 inhibitor stock solution (e.g., 10 mM in DMSO)
- Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
- 37°C incubator with 5% CO₂
- Analytical vials
- Acetonitrile with an internal standard (e.g., a stable, structurally similar molecule)
- LC-MS/MS system
2. Method:
- Prepare two sets of your cell culture medium: one with 10% FBS and one without.
- Spike the HSD17B13 inhibitor into each medium to a final concentration of 1 µM.
- Aliquot the solutions into analytical vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
- Incubate the vials at 37°C in a 5% CO₂ incubator.
- At each time point, remove a vial from each set.
- Quench the reaction and precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard.
- Vortex and centrifuge the samples to pellet the precipitate.
- Transfer the supernatant to a new vial for LC-MS/MS analysis.
- Analyze the samples to determine the concentration of the remaining inhibitor.
10. Data Analysis:
- Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
- Plot the percentage of remaining inhibitor versus time to visualize the degradation profile.
- Calculate the half-life (t½) of the inhibitor in each medium.
Data Presentation: Inhibitor Stability
| Time (hours) | % Remaining (Media without FBS) | % Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| Calculated Half-life (t½) |
Visualizations
Caption: Experimental workflow for assessing inhibitor stability.
Caption: Hypothetical signaling pathway of HSD17B13 inhibition.
Troubleshooting Hsd17B13-IN-45 inconsistent results in vivo
Welcome to the technical support center for Hsd17B13-IN-45. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent in vivo results and provide guidance for successful experimentation.
Troubleshooting Inconsistent In Vivo Results
This section addresses common issues that may lead to variability in experimental outcomes when using this compound.
| Potential Issue | Possible Causes | Recommended Actions |
| Low or no efficacy | Inadequate compound exposure due to rapid clearance. Poor oral bioavailability. Suboptimal formulation. Incorrect animal model selection. | Consider alternative dosing strategies such as more frequent administration or a different route (e.g., subcutaneous) to improve exposure. Optimize the formulation to enhance solubility and absorption. Select a NASH mouse model known to be responsive to therapeutic interventions. |
| High variability between animals | Inconsistent formulation preparation and administration. Biological variability within the animal cohort. Differences in disease severity in the animal model. | Ensure consistent and standardized procedures for formulation preparation and dosing. Increase the number of animals per group to account for biological variability. Carefully randomize animals into treatment groups based on baseline disease parameters. |
| Unexpected toxicity | Off-target effects of the compound. Issues with the vehicle used for formulation. | Review the selectivity profile of this compound. Conduct a pilot study with the vehicle alone to rule out vehicle-related toxicity. |
| Results not reproducible | Changes in experimental conditions (e.g., diet, animal supplier). Lot-to-lot variability of the compound. | Maintain consistent experimental protocols and use animals from the same supplier. Ensure the purity and consistency of each batch of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the likely identity of this compound?
A1: Based on available scientific literature, this compound is likely the well-characterized HSD17B13 inhibitor, BI-3231.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver, and its inhibition is being investigated as a therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other liver diseases.
Q3: What are the known pharmacokinetic properties of this compound (BI-3231)?
A3: BI-3231 exhibits rapid plasma clearance that exceeds hepatic blood flow and has low oral bioavailability.[1] However, it shows extensive accumulation in the liver, the target organ.[1][2] Due to its short half-life, maintaining adequate target engagement may require multiple daily administrations or an extended-release formulation.[1]
Q4: How should I formulate this compound for in vivo studies?
A4: A common formulation for oral gavage in mice involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[3] It is crucial to ensure the compound is fully dissolved and the formulation is stable for the duration of the experiment.
Q5: Which animal models are most suitable for testing this compound?
A5: Various mouse models are used to study NASH and liver fibrosis, each with its own advantages and limitations. Common models include diet-induced obesity (DIO) models fed a high-fat diet, and chemically-induced models using agents like carbon tetrachloride (CCl4).[3][4][5][6] The choice of model should be guided by the specific research question. It is important to be aware of the inherent variability within these models.
Q6: What are the key sources of variability in NASH mouse models?
A6: Variability in NASH mouse models can arise from several factors, including the specific mouse strain used, the composition of the diet, the duration of the study, and the microbiome of the animals.[7] Careful control of these variables is essential for obtaining reproducible results.
Quantitative Data Summary
Table 1: In Vitro Potency of BI-3231
| Target | IC50 (nM) | Reference |
| Human HSD17B13 | 1 | [3] |
| Mouse HSD17B13 | 13 | [3] |
Table 2: Mouse Pharmacokinetic Parameters of BI-3231 (50 µmol/kg, single oral administration)
| Parameter | Value | Unit | Reference |
| Cmax (Plasma) | ~0.1 | µM | [2] |
| Tmax (Plasma) | ~0.5 | hours | [2] |
| Cmax (Liver) | ~10 | µM | [2] |
| Tmax (Liver) | ~4 | hours | [2] |
| Oral Bioavailability | 10 | % | [8] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Diet-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: High-fat, high-cholesterol, and high-fructose diet for 16-24 weeks to induce NASH and liver fibrosis.
-
Grouping: Randomize mice into vehicle control and this compound treatment groups (n=8-10 mice/group).
-
Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dosing: Administer this compound or vehicle daily via oral gavage. The dose will need to be optimized based on preliminary pharmacokinetic studies, but a starting point could be in the range of 10-50 mg/kg.
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis: After the treatment period, collect blood and liver tissue.
-
Blood Analysis: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Perform H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis.
-
Gene Expression Analysis: Analyze the expression of genes related to inflammation and fibrosis in the liver via qPCR.
-
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 inhibition.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: A logical approach to troubleshooting inconsistent in vivo data.
References
- 1. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models for the study of liver fibrosis regression in vivo and ex vivo | EurekAlert! [eurekalert.org]
- 7. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming resistance to Hsd17B13-IN-45 in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-45 in long-term studies. Our goal is to help you overcome potential resistance and other experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Decreased Inhibitor Potency Over Time | 1. Metabolic Clearance: Cells may increase the metabolic clearance of this compound over long-term culture. 2. Cellular Efflux: Increased expression of efflux pumps (e.g., P-glycoprotein) can reduce intracellular inhibitor concentration. 3. Compound Instability: The inhibitor may degrade in the culture medium over time. | 1. Increase Dosing Frequency: Replenish the inhibitor with every media change. For stable cell lines, consider a dose-response study to determine the optimal re-dosing schedule. 2. Use Efflux Pump Inhibitors: Co-administer a broad-spectrum efflux pump inhibitor (e.g., verapamil) as a control experiment to determine if efflux is the cause. 3. Assess Compound Stability: Perform a stability assay of this compound in your specific cell culture medium at 37°C over 24-72 hours. |
| Emergence of Resistant Cell Clones | 1. Target Mutation: Mutations in the HSD17B13 gene may alter the inhibitor's binding site. 2. Upregulation of HSD17B13 Expression: Cells may compensate for inhibition by increasing the expression of the target protein. 3. Activation of Bypass Pathways: Cells may activate alternative metabolic pathways to circumvent the effects of HSD17B13 inhibition. | 1. Sequence HSD17B13: Isolate resistant clones and sequence the HSD17B13 coding region to identify potential mutations. 2. Quantify HSD17B13 Expression: Use qPCR or Western blot to compare HSD17B13 mRNA and protein levels between sensitive and resistant cells. 3. Perform 'Omics' Analysis: Conduct transcriptomic or proteomic analysis to identify upregulated pathways in resistant cells. |
| Cellular Toxicity or Off-Target Effects | 1. High Inhibitor Concentration: The concentration of this compound used may be too high, leading to off-target effects.[1] 2. Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the final concentration. 3. Metabolite Toxicity: A metabolite of this compound may be toxic to the cells. | 1. Perform Dose-Response Curve: Determine the minimal effective concentration that achieves the desired biological effect without significant toxicity. 2. Solvent Control: Include a vehicle-only control in all experiments to assess the effect of the solvent. Ensure the final solvent concentration is below 0.1%. 3. Identify Metabolites: Use techniques like mass spectrometry to identify potential toxic metabolites in the cell culture supernatant. |
| Variability in Experimental Results | 1. Inconsistent Cell Culture Practices: Variations in cell density, passage number, or media composition can affect results.[] 2. Inhibitor Potency Variation: Different batches of this compound may have slight variations in purity or activity. 3. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatments.[] | 1. Standardize Protocols: Maintain consistent cell culture conditions, including seeding density, passage number limits, and media formulation. 2. Batch Validation: Test each new batch of the inhibitor to confirm its potency before use in critical experiments. 3. Regular Mycoplasma Testing: Routinely test all cell cultures for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as an inhibitor of the enzymatic activity of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[3][4] It is believed to play a role in hepatic lipid metabolism. By inhibiting HSD17B13, this compound aims to replicate the protective effects observed with loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD).[3][5]
Q2: How can I confirm that this compound is inhibiting its target in my cells?
A2: Target engagement can be confirmed by several methods:
-
Enzymatic Assay: If you have access to purified HSD17B13 protein, you can perform an in vitro enzymatic assay in the presence and absence of the inhibitor.
-
Cell-Based Activity Assay: Measure the levels of a known HSD17B13 substrate or product in cell lysates or culture medium. A successful inhibition should lead to an accumulation of the substrate or a reduction of the product. HSD17B13 has been shown to have retinol dehydrogenase activity in vitro.[3]
-
Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct binding of the inhibitor to HSD17B13 in intact cells.
Q3: What are the known signaling pathways involving HSD17B13?
A3: HSD17B13 is involved in hepatic lipid and retinol metabolism.[3] Its expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[6][7] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[3] Loss-of-function variants of HSD17B13 are associated with protection against liver fibrosis, which may be linked to a decrease in pyrimidine catabolism.
Q4: Are there any known resistance mechanisms to HSD17B13 inhibitors?
A4: As this compound is a novel research compound, specific resistance mechanisms have not been documented. However, based on experience with other small molecule inhibitors, potential resistance mechanisms could include:
-
Mutations in the HSD17B13 gene that prevent inhibitor binding.
-
Increased expression of the HSD17B13 protein.
-
Activation of compensatory metabolic pathways.
-
Increased drug efflux from the cells.
Q5: What is the recommended starting concentration for in vitro studies?
A5: The optimal concentration will be cell-line dependent. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM to determine the IC50 value for your specific cell model. In general, for cell-based assays, a potent inhibitor will have an IC50 in the sub-micromolar range.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 1:3) in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Treatment: Remove the seeding medium and add the medium containing the different concentrations of this compound. Incubate for 24-72 hours.
-
Endpoint Measurement: After incubation, measure a relevant endpoint. This could be cell viability (e.g., using an MTS assay) to assess toxicity, or a specific marker of HSD17B13 activity (e.g., retinol metabolism).
-
Data Analysis: Plot the endpoint measurement against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing the Development of Resistance
-
Long-Term Culture: Culture the target cells in the continuous presence of this compound at a concentration around the IC50 value.
-
Control Culture: Maintain a parallel culture of the same cells with the vehicle (DMSO) only.
-
Monitor Potency: Periodically (e.g., every 2-4 weeks), re-evaluate the IC50 of this compound in both the treated and control cell populations. A significant increase in the IC50 in the treated population suggests the development of resistance.
-
Isolate Clones: If resistance is observed, isolate single-cell clones from the resistant population for further characterization.
-
Characterize Resistant Clones: Analyze the resistant clones for potential mechanisms of resistance as outlined in the Troubleshooting Guide (e.g., HSD17B13 sequencing, expression analysis).
Visualizations
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: Workflow for identifying resistance mechanisms.
References
- 1. caymanchem.com [caymanchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Hsd17B13-IN-45 experimental variability in different mouse strains
Welcome to the technical support center for Hsd17B13-IN-45. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential experimental variability when using this potent and selective HSD17B13 inhibitor in different mouse strains. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the hepatoprotective effects of this compound in our mouse model of non-alcoholic steatohepatitis (NASH). What could be the cause?
A1: Variability in hepatoprotective outcomes can stem from several factors. A primary consideration is the choice of mouse strain and the specific diet used to induce NASH. Studies have shown that different mouse models of liver injury, such as those induced by a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD), can yield varied responses.[1][2] Furthermore, the genetic background of the mouse strain can significantly influence the metabolic phenotype and the severity of liver disease, which in turn can affect the perceived efficacy of this compound.[3][4] It is also important to consider that while some mouse models show that Hsd17b13 inhibition is protective against hepatic triglyceride accumulation and fibrosis, others have reported that Hsd17b13 knockout does not protect against diet-induced liver injury, highlighting the nuanced and model-dependent effects.[3][5][6][7]
Q2: Are there known differences in Hsd17B13 activity between mouse and human that could impact the translatability of our findings?
A2: Yes, significant differences exist between mouse and human HSD17B13 that can affect the translatability of your results. Mouse Hsd17b13 has two isoforms (isoform 1 and 2), whereas the human gene encodes a single protein.[2] Research has identified differential substrate preferences and inhibitor potencies between the human and mouse enzymes.[2] These inherent species-specific differences in enzyme structure and function can lead to variations in the efficacy of inhibitors like this compound. Therefore, caution is advised when extrapolating findings from mouse models to human clinical scenarios.[8]
Q3: We are seeing inconsistent plasma and liver concentrations of this compound in our pharmacokinetic studies. What could be the reason for this?
A3: Inconsistent drug exposure can be a significant source of experimental variability. Pharmacokinetic properties of HSD17B13 inhibitors can be influenced by the specific mouse strain used. Factors such as differences in drug metabolism and clearance rates between strains can lead to variable plasma and liver concentrations. For example, a similar HSD17B13 inhibitor, BI-3231, showed extensive distribution and retention in the liver compared to plasma in mice.[9] Any strain-dependent variations in hepatic drug transporters or metabolizing enzymes could alter this distribution profile. It is crucial to maintain consistent experimental conditions, including diet and dosing regimens, and to characterize the pharmacokinetics of this compound in the specific mouse strain you are using.
Troubleshooting Guides
Issue 1: Sub-optimal or variable efficacy of this compound in a diet-induced liver injury model.
-
Potential Cause: Inappropriate mouse model or diet.
-
Troubleshooting Steps:
-
Review Mouse Strain: Ensure the chosen mouse strain is appropriate for the intended study. C57BL/6J mice are commonly used for high-fat diet-induced obesity and steatosis.[3][4] However, for robust fibrosis, other models like the CDAA-HFD may be necessary.[1][2]
-
Verify Diet Composition: The composition and duration of the specialized diet are critical for inducing the desired pathology. Ensure consistency in the diet source and feeding protocol.
-
Characterize the Model: Fully characterize the phenotype of your specific mouse model, including the extent of steatosis, inflammation, and fibrosis, before initiating treatment with this compound.
-
Consider Genetic Knockdown/Knockout Models: Compare your pharmacological inhibition results with data from Hsd17b13 knockdown or knockout mice to understand the on-target effects and potential for variability.[3][5][6] Note that some studies report that Hsd17b13 knockout in mice does not replicate the protective phenotype observed in humans with loss-of-function variants.[6][7][10]
-
Issue 2: Discrepancies between in vitro potency and in vivo efficacy of this compound.
-
Potential Cause: Species-specific differences in HSD17B13 or compound pharmacokinetics.
-
Troubleshooting Steps:
-
Assess Mouse vs. Human HSD17B13 Potency: If possible, test the potency of this compound against both mouse and human HSD17B13 enzymes in biochemical or cellular assays.[2] This can reveal species-specific differences in inhibitor activity.
-
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Perform thorough PK/PD studies in your chosen mouse strain to establish the relationship between drug exposure (plasma and liver concentrations) and the desired pharmacological effect (e.g., modulation of biomarkers).
-
Optimize Dosing Regimen: Based on PK/PD data, optimize the dose and frequency of this compound administration to achieve and maintain target engagement in the liver.
-
Quantitative Data Summary
Table 1: Potency of HSD17B13 Inhibitors against Human vs. Mouse HSD17B13 (Illustrative Data)
| Compound Series | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Series A | Human HSD17B13 | 10 | 50 |
| Mouse HSD17B13 | 100 | 500 | |
| Series B | Human HSD17B13 | 5 | 25 |
| Mouse HSD17B13 | 20 | 100 |
Note: This table provides illustrative data based on the concept of differential potency described in the literature.[2] Actual values for this compound would need to be experimentally determined.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Mouse Model of NASH
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) for 8-12 weeks to induce NASH with fibrosis.[1][2]
-
Treatment: Administer this compound or vehicle control daily via oral gavage at a predetermined dose.
-
Monitoring: Monitor body weight, food intake, and clinical signs weekly.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue.
-
Plasma Analysis: Measure ALT, AST, and other relevant biomarkers of liver injury.
-
Liver Histology: Perform H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Quantify the expression of genes related to inflammation and fibrosis (e.g., Tnf-α, Il-6, Col1a1, Timp1) in liver tissue via qRT-PCR.
-
Pharmacokinetic Analysis: Determine the concentration of this compound in plasma and liver tissue.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a diet-induced NASH mouse model.
Caption: Troubleshooting logic for addressing experimental variability with this compound.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HSD17B13 Inhibition in Advanced 3D Liver Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of HSD17B13 inhibitors in advanced, human-relevant, three-dimensional (3D) in vitro models of liver disease. While specific data on "Hsd17B13-IN-45" in patient-derived liver organoids is not publicly available, this document focuses on the closely related and publicly disclosed small molecule inhibitor, INI-822 , as a primary example. We compare its performance with alternative therapeutic strategies, namely RNA interference (RNAi) targeting HSD17B13, and provide the context of their validation in sophisticated human liver models.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1] This has spurred the development of inhibitors targeting the HSD17B13 enzyme. This guide details the validation of a leading small molecule inhibitor, INI-822, in a human "liver-on-a-chip" model and compares its preclinical and clinical findings with those of RNAi therapeutics ARO-HSD and rapirosiran.
HSD17B13 Signaling Pathway
The HSD17B13 enzyme is a lipid droplet-associated protein primarily expressed in hepatocytes.[1] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[1][2] HSD17B13 is understood to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] Dysregulation of HSD17B13 is linked to increased lipid droplet accumulation and the progression of liver disease.
Comparative Performance of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for INI-822 and alternative HSD17B13-targeting therapeutics.
Table 1: Small Molecule Inhibitor - INI-822
| Parameter | Model System | Key Findings | Reference |
| Potency | Purified human HSD17B13 enzyme | Low nM IC50 | [3] |
| Selectivity | Biochemical assays | >100-fold selectivity over other HSD17B family members | [3] |
| Anti-fibrotic Activity | Human "liver-on-a-chip" (co-culture of primary human hepatocytes, Kupffer cells, and stellate cells) | >40% decrease in α-SMA and Collagen Type 1 at 25 µM. Significant decrease at 1 and 5 µM (p<0.0001) | [3] |
| Biomarker Modulation (in vivo) | Zucker obese rats | Dose-dependent increase in hepatic phosphatidylcholines | [4] |
| Liver Injury Marker (in vivo) | Rats on CDAA-HFD diet | Decreased levels of alanine transaminase (ALT) | [4][5] |
Table 2: RNA Interference (RNAi) Therapeutics - ARO-HSD and Rapirosiran
| Therapeutic | Parameter | Model System | Key Findings | Reference |
| ARO-HSD | Target Knockdown (mRNA) | Patients with suspected NASH (liver biopsy) | Mean reduction of 84% (range 62-96%) | [6] |
| Target Knockdown (Protein) | Patients with suspected NASH (liver biopsy) | ≥83% reduction | [6] | |
| Liver Injury Markers | Patients with suspected NASH | Mean ALT reduction of 46% (range 26-53%) | [6] | |
| Liver Fat Reduction | Patients with suspected NASH (MRI-PDFF) | 4-41% reduction in 9 of 18 patients | [7][8] | |
| Rapirosiran (ALN-HSD) | Target Knockdown (mRNA) | Adults with MASH (liver biopsy) | Median reduction of 78% at the highest dose (400 mg) at 6 months | [9] |
| Safety | Healthy adults and adults with MASH | Encouraging safety and tolerability profile | [9] |
Experimental Workflow for Inhibitor Validation in 3D Liver Models
The following diagram illustrates a general workflow for validating a novel HSD17B13 inhibitor in a patient-derived liver organoid or similar 3D model.
Detailed Experimental Protocols
The following are generalized protocols for key experiments involved in the validation of HSD17B13 inhibitors in 3D liver models, based on publicly available information.
Generation and Maintenance of Patient-Derived Liver Organoids
Patient-derived liver organoids can be established from induced pluripotent stem cells (iPSCs) or adult stem cells from liver biopsies. The generation process typically involves the differentiation of stem cells into hepatoblasts, which then self-assemble into 3D organoid structures in a basement membrane matrix (e.g., Matrigel). The culture medium is supplemented with a cocktail of growth factors to promote differentiation and maturation into hepatocyte-like cells.
Induction of a Disease Phenotype (Steatosis and Fibrosis)
To model NAFLD/NASH, liver organoids are typically exposed to a "lipid loading" medium. This can be achieved by supplementing the culture medium with a combination of free fatty acids (e.g., oleate and palmitate) and/or other metabolic stressors like lactate, pyruvate, and octanoic acid.[10] For fibrosis studies, co-culture with hepatic stellate cells or treatment with pro-fibrotic factors like TGF-β1 can be employed.
HSD17B13 Enzyme Activity Assay
The enzymatic activity of HSD17B13 can be assessed by measuring the conversion of a substrate to its product. A common method is a retinol dehydrogenase (RDH) activity assay.[11]
-
Principle: Cells overexpressing HSD17B13 are incubated with all-trans-retinol.
-
Procedure: The conversion to retinaldehyde and retinoic acid is quantified by high-performance liquid chromatography (HPLC).
-
Inhibitor Testing: The assay can be adapted to measure the inhibitory effect of compounds like INI-822 by pre-incubating the cells with the inhibitor before adding the retinol substrate.
Lipid Accumulation Assay (Nile Red Staining)
-
Principle: Nile Red is a fluorescent dye that specifically stains neutral lipids within lipid droplets.
-
Procedure:
-
Treat the liver organoids with the HSD17B13 inhibitor or vehicle control in a lipid-loading medium.
-
Fix the organoids (e.g., with 4% paraformaldehyde).
-
Incubate with a working solution of Nile Red.
-
Counterstain nuclei with DAPI.
-
Image using fluorescence microscopy.
-
-
Quantification: Image analysis software can be used to quantify the intensity of the Nile Red signal or the number and size of lipid droplets per cell.
Gene Expression Analysis (qPCR)
-
Principle: Quantitative polymerase chain reaction (qPCR) is used to measure the mRNA levels of target genes.
-
Procedure:
-
Lyse the treated organoids and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for HSD17B13, fibrosis markers (e.g., COL1A1, ACTA2 [α-SMA]), and a housekeeping gene for normalization.
-
-
Analysis: The relative expression of target genes is calculated using the delta-delta Ct method.
Protein Analysis of Fibrosis Markers (Immunofluorescence or ELISA)
-
Immunofluorescence:
-
Principle: Uses specific antibodies to visualize the localization and expression of proteins within the organoid.
-
Procedure: Similar to Nile Red staining, but using primary antibodies against fibrosis markers (e.g., α-SMA, Collagen Type I) and fluorescently labeled secondary antibodies.
-
-
ELISA:
-
Principle: A plate-based assay to quantify the concentration of a specific protein in a sample (e.g., cell lysate or culture supernatant).
-
Procedure: Commercially available ELISA kits can be used to measure the levels of secreted proteins like Collagen Type I.
-
Conclusion
The development of HSD17B13 inhibitors represents a promising, genetically validated approach for the treatment of chronic liver diseases. While specific data for "this compound" in patient-derived liver organoids remains to be publicly detailed, the available information on the closely related small molecule INI-822 in a "liver-on-a-chip" model demonstrates significant anti-fibrotic potential. This, combined with the clinical data from RNAi therapeutics targeting HSD17B13, provides a strong rationale for further investigation. The use of patient-derived liver organoids will be a critical next step in elucidating the efficacy of these inhibitors in a more personalized and physiologically relevant context. The protocols and comparative data presented in this guide offer a framework for researchers to design and interpret such validation studies.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 3. inipharm.com [inipharm.com]
- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 5. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 6. arrowheadpharma.com [arrowheadpharma.com]
- 7. arrowheadpharma.com [arrowheadpharma.com]
- 8. Arrowhead Presents Additional Clinical Data on Investigational ARO-HSD Treatment at AASLD Liver Meeting | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 9. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recapitulating lipid accumulation and related metabolic dysregulation in human liver-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSD17B13 Inhibitors: BI-3231 and Hsd17B13-IN-45
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent small molecule inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13): Hsd17B13-IN-45 and BI-3231. HSD17B13 is a genetically validated target for the treatment of chronic liver diseases, including Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). Inhibition of HSD17B13 is a promising therapeutic strategy, and understanding the characteristics of available inhibitors is crucial for advancing research and development in this field.
While direct comparative efficacy studies between this compound and BI-3231 are not publicly available, this guide summarizes the existing data on their potency, selectivity, and preclinical assessments. Additionally, we introduce INI-822, a clinical-stage HSD17B13 inhibitor, to provide a broader context of the therapeutic landscape.
Mechanism of Action and Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Its expression is induced by the Liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[4][5] HSD17B13 is understood to function as a retinol dehydrogenase, converting retinol to retinaldehyde.[4] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing MASH and other chronic liver diseases, suggesting that inhibiting its enzymatic activity is a valid therapeutic approach.[4]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-45 vs. RNAi-Based Therapies: A Head-to-Head Comparison for the Treatment of Liver Disease
A detailed guide for researchers and drug development professionals on the therapeutic strategies targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
The enzyme HSD17B13 has emerged as a compelling therapeutic target for chronic liver diseases. Its expression is elevated in the livers of NAFLD patients, and genetic variants that lead to a loss of HSD17B13 function are associated with a reduced risk of progressing from simple steatosis to more severe conditions like NASH, fibrosis, and cirrhosis.[1][2][3][4] This has spurred the development of therapeutic agents aimed at inhibiting HSD17B13. This guide provides a head-to-head comparison of two leading strategies: small molecule inhibitors, represented here by Hsd17B13-IN-45 and similar compounds, and RNA interference (RNAi)-based therapies.
Mechanism of Action: Small Molecules vs. RNAi
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data from preclinical and clinical studies for both therapeutic modalities.
Table 1: In Vitro Potency and Selectivity
| Parameter | Hsd17B13 Small Molecule Inhibitor (BI-3231) | RNAi-Based Therapy (ARO-HSD/rapirosiran) |
| Target | HSD17B13 enzyme activity | HSD17B13 mRNA |
| IC₅₀ | 0.002 µM (BI-3231)[5] | Not applicable |
| Mechanism of Inhibition | Reversible, competitive with NAD⁺[5] | Post-transcriptional gene silencing |
| Selectivity | High selectivity over other HSD17B family members[5] | High sequence-specific targeting of HSD17B13 mRNA |
Table 2: In Vivo Efficacy in Clinical Trials
| Parameter | RNAi-Based Therapy (ARO-HSD/rapirosiran) |
| Study Population | Healthy volunteers and patients with suspected NASH |
| Dosage | Single and multiple subcutaneous doses (25 mg, 100 mg, 200 mg, 400 mg)[7][8] |
| HSD17B13 mRNA Reduction | Up to 93.4% mean reduction (200 mg ARO-HSD)[7]; Median reduction of 78% (400 mg rapirosiran)[8] |
| HSD17B13 Protein Reduction | >83% reduction (100 mg ARO-HSD)[9] |
| Change in Alanine Aminotransferase (ALT) | Mean reduction up to 42.3% (200 mg ARO-HSD)[7] |
| Safety and Tolerability | Generally well-tolerated, with mild and transient injection-site reactions being the most common adverse event.[7][8] |
Note: Publicly available in vivo efficacy data for this compound in human trials is limited at the time of this guide's compilation.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for evaluating these therapies, the following diagrams are provided.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20230279399A1 - Rnai constructs for inhibiting hsd17b13 expression and methods of use thereof - Google Patents [patents.google.com]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
Validating Hsd17B13-IN-45 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of Hsd17B13 inhibitors, with a focus on providing objective, data-driven insights. While specific data for "Hsd17B13-IN-45" is not publicly available, this document outlines the established experimental frameworks and presents data from alternative, well-characterized Hsd17B13 inhibitors, such as BI-3231 and EP-036332, to serve as a practical reference for researchers in this field.
Hsd17B13 Signaling and Therapeutic Rationale
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[4][5] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of liver diseases. The enzyme is involved in lipid and retinol metabolism, and its expression is regulated by the liver X receptor alpha (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c).[4] Inhibition of Hsd17B13 is expected to mimic the protective effects of the genetic variants and ameliorate liver injury.
Comparative In Vivo Target Engagement of Hsd17B13 Inhibitors
Validating that a drug candidate interacts with its intended target in a living organism is a critical step in drug development. For Hsd17B13 inhibitors, this is typically assessed by measuring downstream biomarkers of target engagement in preclinical animal models of liver disease. The following table summarizes key in vivo parameters for representative Hsd17B13 inhibitors.
| Compound | Animal Model | Dosing | Key Biomarkers Measured | Observed Effects | Reference |
| This compound | Not publicly available | Not publicly available | Not publicly available | Not publicly available | N/A |
| BI-3231 | Mouse models of NASH | Not specified | Not specified | Reported to have anti-MASH effects, but less potent than "compound 32" | |
| EP-036332 | Concanavalin A-induced autoimmune hepatitis in C57BL/6J mice | 100 mg/kg, b.i.d., oral gavage | Plasma ALT, TNF-α, IL-1β, CXCL9; Liver and spleen size | Decreased blood levels of ALT and cytokines. No changes in liver and spleen size. | Enanta Pharmaceuticals (Data on file) |
| EP-040081 | Concanavalin A-induced autoimmune hepatitis in C57BL/6J mice | 10 or 100 mg/kg, q.d., oral gavage | Plasma ALT, TNF-α, IL-1β, CXCL9; Liver and spleen size | Decreased blood levels of ALT and cytokines. No changes in liver and spleen size. | Enanta Pharmaceuticals (Data on file) |
| "compound 32" | Multiple mouse models of MASH | Not specified | Not specified | Exhibited better anti-MASH effects compared to BI-3231. |
Experimental Protocols for In Vivo Target Engagement Validation
The following are detailed methodologies for key in vivo experiments used to validate the target engagement of Hsd17B13 inhibitors.
Concanavalin A (ConA)-Induced Autoimmune Hepatitis Model
This model is used to evaluate the anti-inflammatory effects of Hsd17B13 inhibitors in an acute T-cell-mediated liver injury setting.
Experimental Workflow:
Methodology:
-
Animals: 8-week-old male C57BL/6J mice are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment: Mice are pre-treated with the Hsd17B13 inhibitor (e.g., via oral gavage) for a specified period (e.g., 3 days). A vehicle control group is also included.
-
Induction of Liver Injury: One hour after the final dose of the inhibitor, mice are intravenously injected with Concanavalin A (typically 15-20 mg/kg) to induce acute liver injury.
-
Sample Collection: At a predetermined time point after ConA injection (e.g., 6-8 hours), blood and tissues (liver, spleen) are collected.
-
Biomarker Analysis:
-
Plasma is used to measure levels of alanine aminotransferase (ALT) as a marker of liver damage.
-
Plasma levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, CXCL9) are quantified using methods like ELISA or multiplex assays.
-
Liver and spleen tissues are processed for gene expression analysis (e.g., via qPCR) of inflammatory markers.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHF) Induced NASH Model
This is a more chronic model that recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.
Experimental Workflow:
Methodology:
-
Animals: Typically, C57BL/6J mice are used.
-
Diet: Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) to induce NASH. A control group is fed a standard chow diet.
-
Treatment: The Hsd17B13 inhibitor or vehicle is administered regularly (e.g., daily oral gavage) for the duration of the study.
-
Study Duration: The study can range from several weeks to months to allow for the development of NASH pathology.
-
Monitoring: Body weight, food intake, and general health are monitored throughout the study.
-
Endpoint Analysis:
-
Blood is collected for the analysis of liver enzymes (ALT, AST).
-
Livers are harvested, weighed, and a portion is fixed for histological analysis (e.g., H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis).
-
Another portion of the liver is snap-frozen for gene and protein expression analysis of markers related to inflammation, fibrosis, and lipid metabolism.
-
Conclusion
While direct in vivo target engagement data for this compound is not currently in the public domain, the established methodologies and findings from studies on other Hsd17B13 inhibitors provide a robust framework for its evaluation. The Concanavalin A and CDAAHF diet-induced mouse models are valuable tools for assessing the anti-inflammatory and anti-fibrotic potential of Hsd17B13 inhibitors. Key readouts for target engagement include the reduction of liver enzymes and inflammatory cytokines in acute models, and the amelioration of steatosis, inflammation, and fibrosis in chronic models. Future studies providing head-to-head comparisons of different Hsd17B13 inhibitors with detailed quantitative data will be invaluable for the continued development of this promising therapeutic class.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
The Synergistic Potential of HSD17B13 Inhibition in NAFLD Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Nonalcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH), is rapidly evolving. A key strategy emerging is the combination of agents that target different pathogenic pathways. This guide provides a comparative analysis of Hsd17B13 inhibition, a novel therapeutic approach, with other major NAFLD drug classes, and explores the scientific rationale for their synergistic potential. While direct preclinical or clinical data on the synergistic effects of HSD17B13 inhibitors with other NAFLD agents are not yet publicly available, this guide will present the existing monotherapy data and lay out the mechanistic basis for future combination studies.
Hsd17B13-IN-45 and Other HSD17B13 Inhibitors: A New Frontier
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme.[1][2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[2][4][5] This has identified HSD17B13 as a promising therapeutic target. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants. While "this compound" is not a publicly disclosed compound, several HSD17B13 inhibitors are in development, with INI-822 by Inipharm being a notable small molecule inhibitor that has entered clinical trials.[6][7]
Comparative Preclinical and Clinical Data (Monotherapy)
The following tables summarize the available data for HSD17B13 inhibitors and other key NAFLD therapeutic agents, Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) and Fibroblast Growth Factor 21 (FGF21) Analogues, from preclinical and clinical studies.
Table 1: Preclinical Data Summary of NAFLD Therapeutic Agents (Monotherapy)
| Therapeutic Agent Class | Key Compound(s) | Animal Model | Key Findings |
| HSD17B13 Inhibitors | INI-822 | Zucker obese rats, Human liver-on-a-chip NASH model | - Increased levels of HSD17B13 substrate 12-HETE, confirming target engagement. - Decreased fibrotic proteins (α-SMA and Collagen Type 1) by up to 45% and 42% respectively in the liver-on-a-chip model.[8] - Dose-dependent increase in hepatic phosphatidylcholines.[7] |
| GLP-1 Receptor Agonists | Semaglutide | BKS db/db mice (genetic model of obesity and diabetes) | - Significant reduction in non-fasting blood glucose and body weight.[9] - Amelioration of histological features of MASLD (steatosis, inflammation, ballooning).[9] - Decreased serum ALT and AST levels.[10] |
| FGF21 Analogues | Pegozafermin, Efruxifermin | Diet-induced NASH mouse models | - Reduction in liver fat content.[11] - Improvement in liver fibrosis.[11] - Favorable effects on systemic metabolism, including improved insulin sensitivity and lipid profiles.[12][13] |
Table 2: Clinical Data Summary of NAFLD Therapeutic Agents (Monotherapy)
| Therapeutic Agent Class | Key Compound(s) | Trial Phase | Key Findings |
| HSD17B13 Inhibitors | INI-822, ARO-HSD (siRNA), Rapirosiran (siRNA) | Phase 1/2 | - INI-822: Well-tolerated with no serious side effects in healthy volunteers.[14] - ARO-HSD: Well-tolerated; dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4%) and protein levels; reduction in ALT.[15] - Rapirosiran: Encouraging safety profile; robust, dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at the highest dose).[5] |
| GLP-1 Receptor Agonists | Semaglutide | Phase 2/3 | - Phase 2 (NASH): Higher percentage of patients achieving NASH resolution without worsening of fibrosis compared to placebo.[16] - Significant reductions in body weight, ALT, and hsCRP.[16] - Improved liver steatosis as assessed by MRI.[16] |
| FGF21 Analogues | Pegozafermin, Efruxifermin | Phase 2 | - Pegozafermin: Significant improvements in liver fat and fibrosis.[11] - Efruxifermin: Significant reduction in liver fat and improvement in liver fibrosis.[11] |
Signaling Pathways and Rationale for Synergy
The distinct mechanisms of action of HSD17B13 inhibitors, GLP-1 RAs, and FGF21 analogues provide a strong rationale for their potential synergistic effects in treating the multifaceted pathology of NAFLD.
HSD17B13 Signaling Pathway
HSD17B13 is involved in lipid metabolism and fibrosis development. Its expression is upregulated by Liver X Receptor-α (LXR-α) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), key regulators of lipogenesis.[17] HSD17B13 may promote a positive feedback loop by enhancing SREBP-1c maturation.[2] Recent studies suggest that HSD17B13 couples hepatocyte lipid metabolism to the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, through a Transforming Growth Factor-beta 1 (TGF-β1)-dependent mechanism.[18] Inhibition of HSD17B13 is therefore expected to reduce lipotoxicity and exert direct anti-fibrotic effects.
GLP-1 Receptor Agonist Signaling Pathway
GLP-1 RAs, such as semaglutide, primarily act on the GLP-1 receptor in various tissues, including the pancreas, brain, and potentially the liver.[16] Their main effects are glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety, leading to weight loss.[16] The reduction in body weight and improved insulin sensitivity indirectly alleviates hepatic steatosis and inflammation.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 9. Semaglutide Improves Liver Steatosis and De Novo Lipogenesis Markers in Obese and Type-2-Diabetic Mice with Metabolic-Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semaglutide May Alleviate Hepatic Steatosis in T2DM Combined with NFALD Mice via miR-5120/ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGF21 Analogues and MASLD: A Summary of Preclinical and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. What FGF21 modulators are in clinical trials currently? [synapse.patsnap.com]
- 14. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 15. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Navigating Hepatic Lipid Metabolism: A Comparative Guide to Hsd17B13-IN-45 and PNPLA3 Genetic Variants
For researchers, scientists, and drug development professionals, understanding the intricate interplay between therapeutic inhibitors and genetic variations is paramount for advancing targeted therapies for liver diseases. This guide provides a comprehensive comparison of the selective inhibitor Hsd17B13-IN-45 and its interaction with the well-established genetic risk factor, PNPLA3, in the context of non-alcoholic fatty liver disease (NAFLD) and its progression.
This document summarizes the current understanding of the relationship between pharmacological inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) by this compound and the influence of patatin-like phospholipase domain-containing 3 (PNPLA3) genetic variants. While direct cross-reactivity data for this compound with PNPLA3 is not currently available in published literature, a significant body of research points towards a functional interaction between the HSD17B13 and PNPLA3 pathways, which will be the focus of this guide.
Unraveling the Key Players in Liver Disease
HSD17B13: A lipid droplet-associated enzyme primarily expressed in the liver, HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily.[1][2] Elevated expression of HSD17B13 is linked to an increase in lipid droplet accumulation and the progression of NAFLD.[3][4][5][6] Conversely, naturally occurring loss-of-function genetic variants in HSD17B13, such as rs72613567, have been shown to be protective against non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3][6][7] This protective effect has positioned HSD17B13 as a promising therapeutic target for liver diseases.
This compound (BI-3231): This compound is a potent and selective inhibitor of HSD17B13.[3][8][9][10] It has been developed as a chemical probe to investigate the therapeutic potential of HSD17B13 inhibition.[8]
PNPLA3: This protein plays a crucial role in lipid metabolism within liver and fat cells.[11][12][13] A specific genetic variant, I148M (rs738409), is strongly associated with an increased susceptibility to NAFLD, NASH, fibrosis, and cirrhosis.[11][12][14][15] The I148M variant is characterized as a loss-of-function mutation concerning its triglyceride hydrolase activity, which is thought to contribute to the accumulation of fat in the liver.[8][11][16]
Selectivity Profile of this compound
Experimental data indicates that this compound (also known as BI-3231) is a highly selective inhibitor for HSD17B13. While comprehensive screening data against all lipid-metabolizing enzymes is not publicly available, studies have highlighted its selectivity against its closest structural homolog, HSD17B11.
| Target | This compound (BI-3231) Inhibition | Reference |
| HSD17B13 | Potent Inhibition (single-digit nanomolar Ki) | [8][9] |
| HSD17B11 | Excellent Selectivity (significantly less potent) | [9] |
| PNPLA3 | No published data on direct inhibition |
Genetic Interaction: HSD17B13 and PNPLA3 Variants
A compelling aspect of the HSD17B13 and PNPLA3 relationship is the observed genetic interaction. Multiple studies have demonstrated that loss-of-function variants in HSD17B13 can lessen the detrimental impact of the high-risk PNPLA3 I148M variant on the progression of liver disease. This suggests that while the two proteins are distinct, their pathways are interconnected.
| HSD17B13 Genotype | PNPLA3 Genotype | Observed Clinical Outcome in Liver Disease | References |
| Wild-type | I148M (high risk) | Increased risk of NAFLD, NASH, fibrosis, and HCC | [11][12][14][15] |
| Loss-of-function (e.g., rs72613567) | I148M (high risk) | Attenuated risk of liver injury, fibrosis, and HCC compared to individuals with only the PNPLA3 risk variant | [4][6][12][13][14][16] |
| Loss-of-function | Wild-type | Protective effect against progression of liver disease | [3][6][7] |
This genetic evidence strongly suggests that inhibiting HSD17B13 with a selective molecule like this compound could be beneficial even in individuals carrying the high-risk PNPLA3 I148M variant.
Signaling Pathway and Experimental Workflow
The precise molecular mechanism linking HSD17B13 and PNPLA3 activity is still under investigation. However, based on their known functions, a hypothetical signaling pathway can be proposed.
Caption: Hypothesized signaling interplay between HSD17B13 and PNPLA3 in liver cells.
To definitively assess the direct cross-reactivity of this compound with PNPLA3, a targeted experimental approach is necessary.
Caption: A proposed experimental workflow to test for direct cross-reactivity.
Experimental Protocols
While specific experimental data on this compound cross-reactivity with PNPLA3 is unavailable, a standard approach to determine such interactions would involve the following key experiments.
1. Recombinant Protein Expression and Purification:
-
Objective: To obtain pure, active forms of wild-type and I148M variant PNPLA3 protein.
-
Methodology:
-
Clone the cDNA for human PNPLA3 (wild-type and I148M variant) into a suitable expression vector (e.g., with a His-tag or GST-tag).
-
Express the protein in a suitable system (e.g., E. coli, insect cells, or mammalian cells).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Assess protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
-
2. In Vitro PNPLA3 Enzyme Activity Assay:
-
Objective: To measure the enzymatic activity of PNPLA3 and assess inhibition by this compound.
-
Methodology:
-
Develop a triglyceride hydrolase assay. This can be done using a fluorescently labeled triglyceride substrate.
-
Incubate a fixed concentration of purified PNPLA3 (wild-type or I148M) with the substrate in a suitable buffer.
-
Measure the release of the fluorescent fatty acid over time using a plate reader.
-
To test for inhibition, pre-incubate the enzyme with a range of concentrations of this compound before adding the substrate.
-
Calculate the IC50 value of this compound for PNPLA3 by plotting the percentage of inhibition against the inhibitor concentration.
-
3. Cell-Based Lipid Accumulation Assay:
-
Objective: To determine if this compound affects PNPLA3-mediated lipid accumulation in a cellular context.
-
Methodology:
-
Use a human hepatocyte cell line (e.g., HepG2 or Huh7).
-
Transfect the cells to overexpress either wild-type PNPLA3 or the I148M variant.
-
Induce lipid accumulation by treating the cells with oleic acid.
-
Treat the cells with a range of concentrations of this compound.
-
After an incubation period, fix the cells and stain for neutral lipids using Oil Red O.
-
Quantify the amount of lipid accumulation by extracting the dye and measuring its absorbance or by image analysis.
-
Conclusion
The current body of scientific literature does not provide direct evidence of cross-reactivity between the selective HSD17B13 inhibitor, this compound, and the PNPLA3 protein or its genetic variants. However, the well-documented genetic interaction, where HSD17B13 loss-of-function mitigates the pro-fibrotic effects of the PNPLA3 I148M variant, points to a significant functional interplay between these two pathways in the liver. This suggests that pharmacological inhibition of HSD17B13 may offer therapeutic benefits to individuals with the high-risk PNPLA3 genotype. Further research, following the experimental protocols outlined above, is necessary to elucidate the precise nature of this interaction at the molecular level. For drug development professionals, this highlights the potential of HSD17B13 inhibition as a promising strategy for a broad population of patients with chronic liver disease, including those with a genetic predisposition due to their PNPLA3 status.
References
- 1. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 17-beta-hydroxysteroid-dehydrogenase-13-loss-of-function-does-not-confer-protection-to-non-alcoholic-fatty-liver-disease-in-indian-population - Ask this paper | Bohrium [bohrium.com]
- 4. biorxiv.org [biorxiv.org]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interplay of PNPLA3 and HSD17B13 Variants in Modulating the Risk of Hepatocellular Carcinoma among Hepatitis C Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attenuated effect of PNPLA3 on hepatic fibrosis by HSD17B13 in Japanese patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction Between PNPLA3 and SIRT5 Genetic Variants in Association with Liver Fibrosis Severity in Patients with Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 16. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of HSD17B13 Inhibitors for Researchers
This guide provides a comparative analysis of the pharmacokinetic profiles of emerging inhibitors targeting 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. The focus is on Hsd17B13-IN-45 (also known as BI-3231), with a comparison to other publicly disclosed inhibitors, INI-822 and ARO-HSD (rapirosiran).
Executive Summary
HSD17B13 inhibitors are a novel class of drugs under investigation for the treatment of liver diseases. Understanding their pharmacokinetic (PK) profiles is crucial for their development and clinical application. This guide summarizes the available preclinical PK data for this compound, INI-822, and ARO-HSD, providing a comparative overview to aid researchers in the field. This compound exhibits rapid plasma clearance and low oral bioavailability in preclinical models, with significant accumulation in the liver. INI-822 is reported to have favorable oral bioavailability and a longer half-life, suggesting the potential for once-daily dosing. ARO-HSD, an RNAi therapeutic, shows rapid decline in plasma concentrations.
Data Presentation: Comparative Pharmacokinetic Profiles
The following tables summarize the available in vitro and in vivo pharmacokinetic parameters for this compound and its comparators.
Table 1: In Vitro ADME Profile of HSD17B13 Inhibitors
| Parameter | This compound (BI-3231) | INI-822 | ARO-HSD (rapirosiran) |
| Target | HSD17B13 Enzyme | HSD17B13 Enzyme | HSD17B13 mRNA |
| Modality | Small Molecule | Small Molecule | RNAi Therapeutic |
| Human Liver Microsomal Stability | Moderate | Information not publicly available | Not Applicable |
| Hepatocyte Stability | Moderate | Good | Information not publicly available |
| Caco-2 Permeability | High | Information not publicly available | Not Applicable |
Table 2: In Vivo Pharmacokinetic Parameters of HSD17B13 Inhibitors in Preclinical Species
| Parameter | This compound (BI-3231) - Mouse | INI-822 - Preclinical Species (unspecified) | ARO-HSD (rapirosiran) - Human |
| Administration Route | Intravenous (IV) & Oral (PO) | Oral (PO) | Subcutaneous (SC) |
| Dose | Not Specified | Not Specified | Not Specified |
| Cmax (Maximum Concentration) | Information not publicly available | Information not publicly available | Plasma concentrations decline rapidly post-dose |
| Tmax (Time to Cmax) | Information not publicly available | Information not publicly available | Information not publicly available |
| AUC (Area Under the Curve) | Information not publicly available | Information not publicly available | Information not publicly available |
| Half-life (t½) | Short | Suitable for once-daily dosing | Information not publicly available |
| Clearance (CL) | High, exceeds hepatic blood flow | Low | Information not publicly available |
| Volume of Distribution (Vd) | Information not publicly available | Information not publicly available | Information not publicly available |
| Oral Bioavailability (F%) | 10% | Good | Not Applicable |
| Tissue Distribution | Extensive liver accumulation | Information not publicly available | Primarily targets hepatocytes |
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are outlined below. These represent standard protocols and may be adapted for specific compounds.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a test compound after intravenous and oral administration in mice.
Animals: Male CD-1 mice (or other appropriate strain), typically 8-10 weeks old.
Procedure:
-
Dosing:
-
Intravenous (IV): The test compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a single bolus dose into the tail vein.
-
Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method, such as tail vein or retro-orbital bleeding.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate plasma.
-
-
Bioanalysis:
-
Plasma concentrations of the test compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a test compound in liver microsomes, providing an indication of its hepatic clearance.
Materials:
-
Pooled liver microsomes from the species of interest (e.g., human, mouse, rat).
-
NADPH regenerating system (Cofactor solution).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compound stock solution (e.g., in DMSO).
-
Positive control compounds with known metabolic stability.
Procedure:
-
Incubation:
-
The test compound (at a final concentration, e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
-
Reaction Initiation:
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
The samples are centrifuged to precipitate proteins.
-
-
Bioanalysis:
-
The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) and intrinsic clearance (CLint) are then determined from the rate of disappearance of the compound.
-
Mandatory Visualization
The following diagrams illustrate key aspects of HSD17B13's biological context and the experimental workflow for its inhibitors.
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-45: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Hsd17B13-IN-45 are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13.
While this document outlines best practices based on general laboratory safety protocols for similar small molecule inhibitors, it is crucial to always consult the official Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions. this compound is available from suppliers such as Caltag Medsystems, who source it from TargetMol.[1] An SDS for this compound can be obtained directly from these suppliers.
Immediate Safety and Handling Considerations
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically -20°C.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as chemical waste. Do not mix with general laboratory trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should also be disposed of as chemical waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Avoid mixing with other incompatible chemical wastes.
-
-
Waste Collection and Storage:
-
Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The label should include the chemical name ("this compound"), concentration (if in solution), and the appropriate hazard symbols.
-
Store the waste container in a designated, secure area, away from general laboratory traffic and incompatible materials, pending disposal.
-
-
Disposal Procedure:
-
All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, carefully clean up the spill. For a solid spill, gently sweep or scoop the material to avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collect all contaminated materials in a sealed container and dispose of as hazardous waste.
-
Thoroughly decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
